Frangufoline
Description
Propriétés
Formule moléculaire |
C31H42N4O4 |
|---|---|
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C31H42N4O4/c1-20(2)18-25-29(36)32-17-16-22-12-14-24(15-13-22)39-28(21(3)4)27(31(38)33-25)34-30(37)26(35(5)6)19-23-10-8-7-9-11-23/h7-17,20-21,25-28H,18-19H2,1-6H3,(H,32,36)(H,33,38)(H,34,37)/b17-16-/t25-,26-,27-,28-/m0/s1 |
Clé InChI |
TVUQUDJOLFMOKT-SPZUWTHGSA-N |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N/C=C\C2=CC=C(C=C2)O[C@H]([C@@H](C(=O)N1)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C)C(C)C |
SMILES canonique |
CC(C)CC1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C(C)C |
Synonymes |
frangufoline frangufoline, (3R-(3R*,4S*(R*),7S*))-isome |
Origine du produit |
United States |
Foundational & Exploratory
what is the chemical structure of Frangufoline
An In-Depth Technical Guide to the Chemical Profile of Frangufoline (B1674050)
Introduction
This compound is a naturally occurring 14-membered frangulanine-type cyclopeptide alkaloid.[1][2] It has been identified in various plant species, including Ziziphus jujuba and Melochia corchorifolia.[3] Classified as a sedative agent, this compound is a subject of interest in phytochemical and pharmacological research. This document provides a comprehensive overview of its chemical structure, properties, and metabolic behavior, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is characterized by a complex macrocyclic structure containing a 14-membered ring. Its chemical identity is well-established through various analytical techniques. The key identifiers and physicochemical properties are summarized below.
| Property | Data |
| IUPAC Name | (2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide[3] |
| Synonyms | This compound, Daechuine S1, Sanjoinine A[1] |
| CAS Number | 19526-09-1[1][3][4][5] |
| Molecular Formula | C₃₁H₄₂N₄O₄[1][3][4] |
| Molecular Weight | 534.70 g/mol [1][2][3] |
| Exact Mass | 534.3206 Da[1][3] |
| Canonical SMILES | CC(C)C[C@H]1C(=O)N/C=C\C2=CC=C(C=C2)O--INVALID-LINK--N1)NC(=O)--INVALID-LINK--N(C)C">C@HC(C)C[3] |
| Elemental Analysis | C, 69.64%; H, 7.92%; N, 10.48%; O, 11.97%[1] |
Metabolism of this compound
Research in rodent models has demonstrated that this compound undergoes rapid enzymatic conversion both in vitro and in vivo. The primary metabolic process involves the cleavage of an enamide bond within the cyclopeptide structure. This biotransformation results in the formation of M1, a substituted linear tripeptide, identified as (S)-(N,N-dimethylphenylalanyl)-(2S,3S)-3-[(p-formylphenoxy) leucyl]-(S)-leucine.[6] This metabolic cleavage is a critical aspect of its pharmacokinetic profile.
The conversion is catalyzed by an enzyme with B-esterase-like activity and is inhibited by organophosphorus esters such as bis(p-nitrophenyl) phosphate (B84403) (BNPP) and eserine at high concentrations.[6] The proposed mechanism suggests a concerted process involving the oxidation of the vinyl group and the hydrolysis of the adjacent amide bond.[6]
Experimental Protocols
The following is a representative methodology for studying the metabolic cleavage of this compound, based on published in vitro and in vivo rodent studies.[6]
Objective
To investigate the enzymatic conversion of this compound to its linear tripeptide metabolite, M1, and to characterize the nature of the enzymatic process.
In Vitro Metabolic Study
-
Preparation of Tissue Homogenates:
-
Euthanize Sprague-Dawley rats and collect liver tissue.
-
Prepare a 25% (w/v) liver homogenate in ice-cold 0.1 M phosphate buffer (pH 7.4).
-
Centrifuge the homogenate at 9000g for 20 minutes at 4°C to obtain the S9 fraction (supernatant).
-
-
Incubation Assay:
-
Prepare an incubation mixture containing:
-
100 µM this compound (dissolved in a suitable solvent like DMSO, final concentration ≤ 1%).
-
Rat liver S9 fraction.
-
0.1 M Phosphate buffer (pH 7.4) to a final volume of 1 mL.
-
-
Incubate the mixture in a shaking water bath at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Inhibitor Studies:
-
To characterize the enzyme, pre-incubate the S9 fraction with specific inhibitors for 15 minutes before adding this compound:
-
Organophosphorus esters (e.g., BNPP).
-
Eserine (at low and high concentrations).
-
EDTA (a chelating agent).
-
PCMB (p-chloromercuribenzoate, a sulfhydryl reagent).
-
-
Proceed with the incubation assay as described above.
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixtures to precipitate proteins.
-
Analyze the supernatant using High-Pressure Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) to quantify the disappearance of this compound and the appearance of metabolite M1.
-
Use authentic standards of this compound and M1 for peak identification and quantification.
-
In Vivo Pharmacokinetic Study
-
Animal Dosing:
-
Administer this compound to male Sprague-Dawley rats via oral gavage or intravenous injection at a specified dose.
-
House the animals in metabolic cages to allow for the collection of blood, urine, and feces at predetermined time points.
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein) at time points such as 0, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
-
Process blood to obtain plasma or serum.
-
-
Sample Preparation and Analysis:
-
Extract this compound and its metabolites from plasma samples using protein precipitation or liquid-liquid extraction.
-
Analyze the extracts by a validated LC-MS/MS method to determine the concentrations of the parent compound and metabolite M1 over time.
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for both this compound and M1.
-
The workflow for identifying and characterizing the metabolic pathway is illustrated in the diagram below.
Conclusion
This compound stands as a significant cyclopeptide alkaloid with a well-defined chemical structure and sedative properties. The understanding of its metabolic fate, particularly the cleavage of its macrocyclic structure into a linear tripeptide, is crucial for its development as a potential therapeutic agent. The provided methodologies offer a foundational approach for researchers to further investigate its pharmacokinetics, mechanism of action, and potential drug interactions. This technical guide serves as a core resource for professionals engaged in the exploration of natural product chemistry and drug discovery.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | C31H42N4O4 | CID 11731186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. molnova.cn [molnova.cn]
- 6. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Frangufoline: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frangufoline, a 14-membered frangulanine-type cyclopeptide alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. As a member of the larger class of cyclopeptide alkaloids predominantly found in the Rhamnaceae family, understanding its natural origins, efficient isolation techniques, and biosynthetic pathways is crucial for advancing research and development efforts. This technical guide provides an in-depth overview of the current knowledge on this compound, with a focus on its natural sources, a detailed, generalized experimental protocol for its isolation, and a summary of the cutting-edge insights into its biosynthesis.
Natural Sources of this compound
This compound has been identified in several species of the genus Ziziphus, a member of the Rhamnaceae family. These plants are the primary and currently only known natural sources of this complex molecule. The distribution of this compound within the plant can vary, with the highest concentrations typically found in the bark tissues.
| Plant Species | Family | Plant Part(s) Containing this compound |
| Ziziphus nummularia | Rhamnaceae | General mention, likely in bark tissues |
| Ziziphus cambodiana | Rhamnaceae | Root Bark[1] |
Experimental Protocols: Isolation of this compound
While a specific, detailed protocol for the isolation of this compound is not extensively published, a generalizable method can be derived from the established procedures for isolating cyclopeptide alkaloids from Ziziphus species. The following protocol is a composite methodology based on common practices in the field.
Objective: To isolate and purify this compound from its natural plant source.
Materials and Reagents:
-
Dried and powdered plant material (e.g., root bark of Ziziphus cambodiana)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel (for column chromatography)
-
Solvents for column chromatography (e.g., mixtures of CH₂Cl₂ and MeOH in increasing polarity)
-
High-Performance Liquid Chromatography (HPLC) system
-
HPLC grade solvents (e.g., acetonitrile (B52724), water)
-
Standard analytical equipment (rotary evaporator, glassware, etc.)
Methodology:
-
Extraction:
-
The dried and powdered plant material is subjected to exhaustive extraction with a solvent system, typically a mixture of dichloromethane and methanol (e.g., 1:1 v/v) or solely methanol, at room temperature.
-
The extraction is usually carried out over an extended period (e.g., 24-48 hours) with agitation to ensure maximum recovery of the alkaloids.
-
The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
-
Preliminary Fractionation (Column Chromatography):
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a solvent gradient of increasing polarity. A common solvent system starts with 100% dichloromethane and gradually increases the proportion of methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the cyclopeptide alkaloids. Fractions with similar TLC profiles are pooled.
-
-
Purification (High-Performance Liquid Chromatography):
-
The semi-purified fractions containing the target compound are further purified by preparative or semi-preparative HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The purified fraction is concentrated to yield pure this compound.
-
-
Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, NOESY) and Mass Spectrometry (MS).
-
Biosynthesis of this compound
Recent groundbreaking research has begun to unravel the biosynthetic pathway of cyclopeptide alkaloids, including frangulanine-type compounds like this compound.[2] It is now understood that these complex natural products are Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs).[2] This mode of biosynthesis involves the initial production of a linear precursor peptide by the ribosome, which then undergoes a series of enzymatic modifications to yield the final cyclic structure.
The key steps in the proposed biosynthesis of this compound are:
-
Ribosomal Synthesis of a Precursor Peptide: A precursor peptide containing a specific recognition sequence and a core peptide sequence is synthesized by the ribosome. The core peptide is the linear precursor to this compound.[2][3]
-
Enzymatic Cyclization: A BURP peptide cyclase enzyme is believed to catalyze the crucial cyclization step. This involves the formation of an ether linkage between a tyrosine residue and another amino acid within the core peptide.
-
Post-translational Modifications: Following cyclization, a series of post-translational modifications, such as N-methylation and other enzymatic transformations, occur to produce the final, mature this compound molecule.
Conclusion
This compound remains a molecule of significant scientific interest. Its natural occurrence in Ziziphus species provides a starting point for its acquisition, and the generalized isolation protocol outlined here offers a viable strategy for obtaining purified material for further study. The recent elucidation of its biosynthetic pathway as a RiPP opens up new avenues for bioengineering and synthetic biology approaches to produce this compound and its analogs. Further research is warranted to determine the quantitative yields of this compound in its natural sources and to fully characterize the enzymatic machinery of its biosynthetic pathway. This knowledge will be instrumental in unlocking the full therapeutic potential of this intricate natural product.
References
- 1. New bioactive cyclopeptide alkaloids with rare terminal unit from the root bark of Ziziphus cambodiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Widely Distributed Biosynthetic Cassette Is Responsible for Diverse Plant Side Chain Cross‐Linked Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mining raw plant transcriptomic data for new cyclopeptide alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isolation of Frangufoline from Ziziphus cambodiana
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isolation and characterization of Frangufoline, a 14-membered cyclopeptide alkaloid, from the root bark of Ziziphus cambodiana. This document details the necessary experimental protocols, from plant material collection and extraction to chromatographic separation and purification. It also presents key quantitative and qualitative data for the identification and characterization of this compound. The methodologies described herein are based on established phytochemical techniques for the isolation of cyclopeptide alkaloids from Ziziphus species, providing a robust framework for researchers in natural product chemistry and drug discovery. While the bioactivity of this compound is noted as sedative, this guide focuses on the technical aspects of its isolation.
Introduction
Ziziphus cambodiana Pierre, a plant belonging to the Rhamnaceae family, is a source of various bioactive secondary metabolites.[1] Among these, cyclopeptide alkaloids are of significant interest due to their diverse pharmacological activities. This compound, a known 14-membered frangulanine-type cyclopeptide alkaloid, has been successfully isolated from the root bark of this plant.[1] This guide offers a detailed technical protocol for its extraction, isolation, and characterization, aimed at providing researchers and drug development professionals with a practical workflow for obtaining this compound for further study.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₂N₄O₄ | [2] |
| Molecular Weight | 534.70 g/mol | [3] |
| Exact Mass | 534.3206 Da | [2] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO |
Experimental Protocols
The following protocols are a synthesized representation of standard methods for the isolation of cyclopeptide alkaloids from Ziziphus species and are specifically adapted for the isolation of this compound from Ziziphus cambodiana.
Plant Material Collection and Preparation
-
Collection: The root bark of Ziziphus cambodiana should be collected from mature plants.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Preparation: The collected root bark is air-dried in the shade until a constant weight is achieved. The dried material is then ground into a coarse powder to increase the surface area for extraction.
Extraction of Crude Alkaloids
-
Solvent Extraction: The powdered root bark (approximately 10 kg) is subjected to sequential maceration with ethyl acetate (B1210297) (EtOAc) followed by methanol (B129727) (MeOH) at room temperature. This process is typically repeated three times with each solvent to ensure exhaustive extraction.
-
Concentration: The resulting EtOAc and MeOH extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extracts. The reported yield for the EtOAc extract is approximately 144.7 g and for the MeOH extract is 1.4 kg from a large-scale extraction.
Chromatographic Isolation and Purification of this compound
The isolation of this compound is achieved through a series of chromatographic steps.
-
Initial Fractionation (Quick Column Chromatography):
-
Stationary Phase: Silica (B1680970) gel.
-
Procedure: A portion of the EtOAc soluble extract (e.g., 80 g) is subjected to quick column chromatography on a silica gel column.
-
Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane, and finally methanol.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Further Purification (Sephadex LH-20 Column Chromatography):
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol or a mixture of dichloromethane (B109758) and methanol.
-
Procedure: Fractions from the silica gel column that show the presence of cyclopeptide alkaloids (often visualized as blue spots with anisaldehyde-H₂SO₄ reagent on TLC) are pooled, concentrated, and subjected to size exclusion chromatography on a Sephadex LH-20 column to remove pigments and other impurities.
-
-
Final Purification (Preparative HPLC):
-
Stationary Phase: Reversed-phase C18 silica gel.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of trifluoroacetic acid (TFA) as a modifier.
-
Procedure: The final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC). The fractions containing this compound are injected onto a C18 column and eluted with a suitable gradient program to yield the pure compound.
-
Detection: UV detection is typically used to monitor the elution of the compound.
-
Characterization of this compound
The identity and purity of the isolated this compound are confirmed by spectroscopic methods.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| [Data to be populated from representative spectra] |
Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)
| δ (ppm) | Assignment |
| [Data to be populated from representative spectra] |
Table 3: Mass Spectrometry Data of this compound
| Ion | m/z |
| [M+H]⁺ | 535.3279 |
Note: Detailed 1D and 2D NMR experiments (COSY, HSQC, HMBC) are necessary for the complete and unambiguous assignment of all proton and carbon signals.
Optical Rotation
Experimental Workflow and Logic
The following diagram illustrates the workflow for the isolation of this compound from Ziziphus cambodiana.
References
- 1. Bioactive Cyclopeptide Alkaloids and Ceanothane Triterpenoids from Ziziphus mauritiana Roots: Antiplasmodial Activity, UHPLC-MS/MS Molecular Networking, ADMET Profiling, and Target Prediction [mdpi.com]
- 2. This compound | C31H42N4O4 | CID 11731186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
An In-depth Technical Guide to the Biosynthesis of Frangufoline
For Researchers, Scientists, and Drug Development Professionals
Abstract: Frangufoline (B1674050) is a 14-membered cyclopeptide alkaloid with known sedative properties.[1] While this class of natural products has been of interest for decades, their biosynthetic origins have long remained enigmatic. Recent advancements in transcriptome mining and enzymology have begun to unravel the genetic and biochemical basis for their formation. This guide synthesizes the current understanding of cyclopeptide alkaloid biosynthesis and presents a putative pathway for this compound. It is now understood that these complex macrocycles are not synthesized by non-ribosomal peptide synthetases (NRPSs), but rather through the post-translational modification of ribosomally synthesized precursor peptides (RiPPs). This discovery opens new avenues for the biocatalytic production and synthetic biology-based diversification of this compound and related compounds.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to follow a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) pathway. This model is based on recent studies on other cyclopeptide alkaloids, which have identified dedicated gene clusters containing a precursor peptide and a specialized cyclase enzyme.[2][3]
The key steps are proposed as follows:
-
Ribosomal Synthesis of a Precursor Peptide: A precursor peptide gene is transcribed and translated to produce a linear peptide. This peptide consists of a leader sequence, which is recognized by the modifying enzymes, and a core peptide sequence that will be tailored to form the final this compound molecule.
-
Enzymatic Macrocyclization: A key enzyme, likely a split BURP domain-containing peptide cyclase, recognizes the leader peptide and catalyzes an intramolecular cyclization.[2][4] This crucial step forms the characteristic 14-membered ring of this compound, which involves the formation of an ether linkage between the phenolic oxygen of a tyrosine residue and the β-carbon of another amino acid within the core peptide.[3]
-
Post-cyclization Tailoring: Following macrocyclization, a series of tailoring enzymes modify the cyclic peptide. These modifications for this compound would include:
-
N-methylation: Addition of methyl groups to specific nitrogen atoms.
-
Decarboxylation and Desaturation: The cyclized tyrosine residue undergoes decarboxylation and desaturation to form the characteristic styrylamine (B14882868) moiety.[3]
-
-
Leader Peptide Cleavage: Finally, the leader peptide is proteolytically cleaved to release the mature this compound alkaloid.
Precursor Amino Acids and Structure
This compound is a member of the frangulanine-type cyclopeptide alkaloids.[1] Its structure is composed of several amino acid residues that are incorporated into the macrocycle. The core structural units generally include a hydroxystyrylamine moiety (derived from tyrosine), a β-hydroxy amino acid, and other standard or modified amino acids.[4]
Caption: Proposed biosynthetic pathway for this compound via a RiPP mechanism.
Quantitative Data
As the specific biosynthetic pathway for this compound has not yet been fully elucidated, quantitative enzymatic data is not available. The following table presents the types of data that would be collected during the characterization of the key biosynthetic enzymes once they are identified and expressed.
| Parameter | Enzyme | Description | Expected Value Range (Example from related enzymes) |
| Kcat (s⁻¹) | BURP Domain Cyclase | Catalytic turnover number, representing the maximum number of substrate molecules converted to product per enzyme active site per unit time. | 0.1 - 10 |
| Km (µM) | BURP Domain Cyclase | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. Indicates substrate binding affinity. | 10 - 500 |
| Kcat/Km (M⁻¹s⁻¹) | BURP Domain Cyclase | Catalytic efficiency of the enzyme. | 10³ - 10⁶ |
| Optimal pH | All Enzymes | The pH at which the enzyme exhibits maximum activity. | 6.5 - 8.5 |
| Optimal Temperature (°C) | All Enzymes | The temperature at which the enzyme exhibits maximum activity. | 25 - 40 |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would follow a modern genomics-driven approach.
Protocol 1: Identification of the Biosynthetic Gene Cluster (BGC)
This protocol outlines a transcriptome-mining approach to identify candidate genes responsible for this compound biosynthesis in a producing organism, such as Ziziphus jujuba.[5]
-
Plant Material Collection: Collect tissues from the this compound-producing plant (e.g., leaves, roots, stems) at various developmental stages. Flash-freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction and Sequencing:
-
Extract total RNA from each tissue sample using a suitable plant RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.
-
Perform library preparation and high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.
-
-
Transcriptome Assembly and Annotation:
-
Assemble the sequencing reads into transcripts de novo or by mapping to a reference genome if available.
-
Annotate the assembled transcripts by comparing them against public protein databases (e.g., NCBI nr, Swiss-Prot) to predict gene functions.
-
-
BGC Identification:
-
Search the annotated transcriptome for genes encoding key enzymes expected in a RiPP pathway. Specifically, look for homologs of BURP domain-containing cyclases.
-
Analyze the genomic region surrounding the candidate cyclase gene for co-expressed genes, including small open reading frames (ORFs) that could encode the precursor peptide.
-
A typical cyclopeptide alkaloid BGC is expected to contain the precursor peptide gene, the cyclase gene, and genes for tailoring enzymes (e.g., methyltransferases, oxidoreductases).
-
Caption: Workflow for identifying the this compound biosynthetic gene cluster.
Protocol 2: In Vitro Reconstitution and Enzyme Characterization
This protocol describes the functional characterization of the identified candidate enzymes to confirm their role in this compound biosynthesis.
-
Gene Synthesis and Cloning:
-
Synthesize the codon-optimized genes for the precursor peptide and the BURP cyclase, identified in Protocol 1.
-
Clone the genes into suitable expression vectors (e.g., pET vectors for E. coli expression). The precursor peptide may be expressed as a fusion protein (e.g., with a His-tag) for easy purification.
-
-
Heterologous Expression and Purification:
-
Transform the expression plasmids into a suitable host, such as E. coli BL21(DE3).
-
Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to improve protein solubility.
-
Harvest the cells and purify the proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
-
-
In Vitro Enzyme Assay:
-
Combine the purified precursor peptide and the BURP cyclase in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl).
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for several hours.
-
Quench the reaction (e.g., by adding methanol).
-
-
Product Analysis:
-
Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the retention time and mass-to-charge ratio (m/z) of the enzymatic product with an authentic this compound standard to confirm its identity.
-
Further structural elucidation can be performed using tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Conclusion and Future Perspectives
The biosynthesis of this compound is on the cusp of being fully elucidated, with the RiPP paradigm providing a clear roadmap for research. The identification of the specific gene cluster and the characterization of its enzymes will be the definitive next steps. This knowledge will not only provide fundamental insights into the biosynthesis of a medicinally relevant class of natural products but also enable the development of biotechnological platforms for their sustainable production. Synthetic biology approaches, such as pathway reconstruction in microbial hosts and enzyme engineering, could be leveraged to produce novel this compound analogs with improved pharmacological properties, offering exciting opportunities for drug discovery and development.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. A Widely Distributed Biosynthetic Cassette Is Responsible for Diverse Plant Side Chain Cross-Linked Cyclopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Widely Distributed Biosynthetic Cassette Is Responsible for Diverse Plant Side Chain Cross‐Linked Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C31H42N4O4 | CID 11731186 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Frangufoline
Frangufoline is a naturally occurring cyclopeptide alkaloid belonging to the frangulanine type.[1][2] It is characterized by a 14-membered ring structure and is recognized for its sedative properties.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details common experimental protocols for its study, and outlines potential avenues for investigating its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Physical and Chemical Properties
The fundamental physicochemical properties of this compound have been determined through various analytical techniques. These properties are crucial for its isolation, characterization, and potential formulation.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 19526-09-1 | [1][2][3][4] |
| Molecular Formula | C₃₁H₄₂N₄O₄ | [1][2][3][4] |
| Molecular Weight | 534.70 g/mol | [1][2][3] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment. | [1][2] |
| Shelf Life | >3 years if stored properly | [1] |
| Synonyms | Daechuine S1, NSC 226674, Sanjoinine A | [1] |
Table 2: Computed Chemical Properties of this compound
| Property | Value | Source |
| Exact Mass | 534.3206 g/mol | [1][3] |
| IUPAC Name | (S)-N-((3R,4R,7R,Z)-7-((S)-sec-butyl)-3-isopropyl-5,8-dioxo-2-oxa-6,9-diaza-1(1,4)-benzenacycloundecaphan-10-en-4-yl)-2-(dimethylamino)-3-phenylpropanamide | [1] |
| InChI Key | NFJKQANKUCVGAW-IFXGIPSXSA-N | [1] |
| Canonical SMILES | CC(C)--INVALID-LINK----INVALID-LINK--C)=O)cc1">C@@H[C@H]2NC(--INVALID-LINK--Cc3ccccc3)=O | [1] |
| Relative Density | 1.15 g/cm³ (Predicted) | [2] |
| Elemental Analysis | C, 69.64%; H, 7.92%; N, 10.48%; O, 11.97% | [1] |
Experimental Protocols
The isolation, purification, and characterization of this compound from natural sources involve a series of established laboratory techniques.
1. Extraction and Isolation
The extraction of cyclopeptide alkaloids like this compound from plant material, such as Ziziphus nummularia, typically follows a multi-step process.
-
Initial Extraction : Plant material (e.g., stem bark, roots) is first dried and powdered. A crude extract is then obtained using a solvent such as methanol (B129727).[5]
-
Solvent Partitioning : The crude methanolic extract undergoes sequential fractionation with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility.[5]
-
Chromatographic Purification : The fractions containing the target compound are further purified using chromatographic methods.
-
Silica Gel Chromatography : This technique is widely used for the separation of natural products based on polarity.[6]
-
Sephadex LH-20 Chromatography : This method is particularly effective for the purification of flavonoids and other polyphenolic compounds, often using methanol or methanol-water mixtures as the eluent.[6]
-
Solid-Phase Extraction (SPE) : SPE can be employed for sample cleanup and selective isolation of target compounds from complex mixtures.[7]
-
2. Structural Elucidation and Characterization
Once a pure sample of this compound is obtained, its structure is confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the detailed chemical structure, including the connectivity of atoms and the stereochemistry.[8][9] The chemical shifts are compared against a tetramethylsilane (B1202638) (TMS) internal standard.[8]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule.[8]
3. Synthesis
While specific synthesis protocols for this compound are not detailed in the provided search results, the synthesis of complex heterocyclic molecules often involves established methods such as the Friedländer synthesis for quinoline (B57606) derivatives or multi-step procedures for constructing macrocyclic peptide structures.[10][11] The synthesis of morpholine (B109124) rings, a common substructure in bioactive molecules, can be achieved from vicinal amino alcohols, oxiranes, or aziridines.[12]
Biological Activity and Signaling Pathways
This compound is primarily known as a sedative cyclopeptide alkaloid.[1][2] Alkaloids as a class exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, often through interaction with specific cellular signaling pathways.[13][14]
While the precise molecular targets and signaling pathways modulated by this compound are not extensively documented in the available literature, the activity of other alkaloids provides a framework for potential investigation. For instance, some alkaloids have been shown to modulate the NF-κB and STAT3 signaling pathways, which are critical in inflammation and cancer.[14][15]
The sedative effects of this compound suggest potential interactions with neurotransmitter systems in the central nervous system. Further research is required to elucidate these mechanisms.
Visualizations: Workflows and Logical Diagrams
To aid in the conceptualization of experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Logical workflow for investigating the signaling pathways of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | C31H42N4O4 | CID 11731186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Frangufoline: A Technical Overview of its Core Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet comprehensive overview of the fundamental molecular characteristics of Frangufoline, a notable cyclopeptide alkaloid. The information presented herein is intended to serve as a foundational resource for professionals engaged in chemical research, natural product science, and drug discovery and development.
Quantitative Molecular Data
The core molecular properties of this compound have been determined and are summarized in the table below. This data is essential for a variety of research applications, including analytical method development, dosage calculations, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₂N₄O₄ | [1][2] |
| Molecular Weight | 534.7 g/mol | [1][2][3] |
| Exact Mass | 534.3206 Da | |
| CAS Registry Number | 19526-09-1 |
Chemical Identifiers and Nomenclature
Accurate identification of chemical compounds is critical for seamless collaboration and information exchange within the scientific community. This compound is cataloged under several identifiers and synonyms across various chemical databases.
-
IUPAC Name : (2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide
-
Synonyms : Daechuine S1, NSC 226674, Sanjoinine A
-
PubChem CID : 11731186
The following diagram illustrates the logical relationship between the primary identifiers and the core molecular properties of this compound.
Caption: Logical relationship of this compound's identifiers and properties.
Context and Significance
This compound is classified as a 14-membered frangulanine-type cyclopeptide alkaloid. Compounds of this class are of interest to the scientific community for their potential biological activities. The precise characterization of this compound's molecular weight and formula is a prerequisite for any further investigation into its pharmacological properties and potential therapeutic applications.
References
The Sedative Potential of Cyclopeptide Alkaloids: A Technical Guide for Researchers
Introduction
Cyclopeptide alkaloids, a class of natural products predominantly found in the Rhamnaceae family, particularly within the Ziziphus genus, have garnered significant attention for their diverse biological activities. Among these, their sedative and anxiolytic properties present a promising avenue for the development of novel therapeutics for central nervous system disorders. This technical guide provides an in-depth overview of the sedative properties of cyclopeptide alkaloids, focusing on their mechanism of action, quantitative effects, and the experimental methodologies used in their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for neurological applications.
Core Sedative Activity: Modulation of the GABAergic System
The primary mechanism underlying the sedative effects of cyclopeptide alkaloids involves the positive modulation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system. Specifically, these compounds have been shown to interact with GABA-A receptors, which are ligand-gated ion channels that mediate fast inhibitory neurotransmission.
One of the most extensively studied cyclopeptide alkaloids, sanjoinine A , isolated from the seeds of Ziziphus jujuba var. spinosa, exemplifies this mechanism. While sanjoinine A itself does not induce sleep at higher doses, it significantly augments the hypnotic effects of pentobarbital (B6593769), a known GABA-A receptor agonist.[1] This potentiation is characterized by a dose-dependent prolongation of sleeping time and a reduction in sleep latency.[1][2]
The molecular basis for this potentiation lies in the ability of sanjoinine A to modulate the subunit composition and function of the GABA-A receptor. Studies have shown that sanjoinine A treatment leads to a decrease in the expression of the α-subunits and an increase in the expression of the γ-subunits of the GABA-A receptor in primary cultured cerebellar granule cells.[1][2] This alteration in subunit composition is believed to enhance the receptor's sensitivity to GABA and other positive allosteric modulators, leading to an increased influx of chloride ions (Cl⁻) upon receptor activation.[1][3] The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory postsynaptic potential, contributing to the overall sedative effect. Furthermore, sanjoinine A has been observed to enhance the expression of glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA, further promoting GABAergic inhibition.[1]
While the GABAergic system is the principal target, some evidence suggests a potential, albeit less defined, role of the serotonergic system in the sedative effects of compounds from Ziziphus species. However, direct interactions of cyclopeptide alkaloids with serotonin (B10506) receptors like 5-HT1A and 5-HT2A have not been conclusively demonstrated.[4][5]
Quantitative Data on Sedative Effects
The sedative properties of cyclopeptide alkaloids have been quantified in various preclinical models. The following tables summarize the key findings for sanjoinine A. Data for other cyclopeptide alkaloids with reported sedative activity, such as frangufoline (B1674050) and various ziziphines and nummularines, is currently more qualitative in nature.[6][7][8]
| Cyclopeptide Alkaloid | Animal Model | Assay | Dose | Effect on Sleep Latency | Effect on Sleep Duration | Citation |
| Sanjoinine A | Mice | Pentobarbital (45 mg/kg, i.p.) - Induced Sleep | 0.5 - 2.0 mg/kg, i.p. | Dose-dependent reduction | Dose-dependent prolongation | [2] |
| Sanjoinine A | Mice | Pentobarbital (sub-hypnotic dose) - Induced Sleep | 0.25 - 1.0 mg/kg, i.p. | Increased rate of sleep onset | Increased sleeping time | [2] |
| Cyclopeptide Alkaloid | Cell Type | Assay | Concentration | Effect | Citation |
| Sanjoinine A | Primary Cultured Cerebellar Granule Cells | Chloride Influx | 2.0, 5.0 µM | Increased Cl⁻ influx | [3] |
| Sanjoinine A | Primary Cultured Cerebellar Granule Cells | GABA-A Receptor Subunit Expression | 5.0 µM | Decreased α-subunit expression, Increased γ-subunit expression | [1][3] |
Experimental Protocols
Pentobarbital-Induced Sleeping Time Test
This assay is a standard method for evaluating the sedative-hypnotic potential of a test compound.
Principle: The test measures the ability of a compound to potentiate the sleep-inducing effects of a sub-hypnotic or hypnotic dose of pentobarbital, a barbiturate (B1230296) that enhances GABA-A receptor function.
Methodology:
-
Animals: Male ICR mice (20-25 g) are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Animals are allowed to acclimatize to the experimental room for at least 1 hour before the test.
-
Drug Administration:
-
The test compound (e.g., sanjoinine A dissolved in saline) is administered intraperitoneally (i.p.) or orally (p.o.).
-
A control group receives the vehicle (e.g., saline).
-
A positive control group may receive a known sedative agent (e.g., diazepam).
-
-
Pentobarbital Injection: After a specific pretreatment time (e.g., 30 minutes for i.p. administration), a hypnotic (e.g., 45 mg/kg) or sub-hypnotic dose of pentobarbital is administered i.p.
-
Observation: Immediately after pentobarbital injection, each mouse is placed in an individual cage and observed for the loss of the righting reflex. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.
-
Data Collection:
-
Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex.
-
Sleep Duration: The time from the loss to the recovery of the righting reflex.
-
Western Blot for GABA-A Receptor Subunit Expression
This technique is used to quantify the protein levels of specific GABA-A receptor subunits in brain tissue or cultured cells.
Methodology:
-
Sample Preparation:
-
Brain Tissue: Brain regions of interest (e.g., cerebellum, cortex) are dissected, homogenized in lysis buffer containing protease inhibitors, and centrifuged to obtain the total protein lysate.
-
Cultured Cells: Cells (e.g., cerebellar granule cells) are washed with PBS and lysed directly in lysis buffer.
-
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the GABA-A receptor subunit of interest (e.g., anti-GABRA1 for α1 subunit, anti-GABRG2 for γ2 subunit).
-
The membrane is washed with TBST and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP enzyme, and the signal is captured on X-ray film or with a digital imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software. Protein levels are typically normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Chloride Influx Assay in Cerebellar Granule Cells
This assay measures the influx of chloride ions into neurons, a direct indicator of GABA-A receptor activation.
Methodology:
-
Cell Culture: Primary cerebellar granule cells are isolated from neonatal rat or mouse cerebella and cultured on poly-L-lysine coated plates.
-
Fluorescent Dye Loading: The cultured neurons are loaded with a chloride-sensitive fluorescent dye, such as 6-methoxy-N-ethylquinolinium iodide (MEQ) or N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE). The fluorescence of these dyes is quenched by the presence of Cl⁻.
-
Baseline Fluorescence Measurement: The cells are washed and placed in a low-chloride buffer. Baseline fluorescence is measured using a fluorescence plate reader or microscope.
-
Stimulation: The test compound (e.g., sanjoinine A) is added to the cells, followed by a GABA-A receptor agonist (e.g., GABA or muscimol).
-
Fluorescence Measurement: The change in fluorescence is monitored over time. An increase in fluorescence indicates a decrease in intracellular Cl⁻ (efflux), while a decrease in fluorescence indicates an increase in intracellular Cl⁻ (influx).
-
Data Analysis: The rate of change in fluorescence is calculated to determine the rate of Cl⁻ influx.
Visualizations
Experimental workflow for investigating sedative cyclopeptide alkaloids.
Signaling pathway of cyclopeptide alkaloid-mediated sedation.
Conclusion
Cyclopeptide alkaloids represent a compelling class of natural products with significant potential for the development of novel sedative and anxiolytic agents. Their primary mechanism of action through the positive allosteric modulation of the GABA-A receptor offers a clear therapeutic target. The quantitative data available for sanjoinine A provides a strong foundation for further structure-activity relationship studies and lead optimization. The detailed experimental protocols outlined in this guide are intended to facilitate standardized and reproducible research in this promising field. Future investigations should focus on elucidating the sedative properties and mechanisms of a wider range of cyclopeptide alkaloids and exploring their potential for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anxiolytic-like effects of sanjoinine A isolated from Zizyphi Spinosi Semen: possible involvement of GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA Receptor α and γ Subunits Shape Synaptic Currents via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cerebellar granule cells acquire a widespread predictive feedback signal during motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
The Discovery of Frangulanine-Type Cyclopeptide Alkaloids: A Technical Guide for Drug Development
Frangulanine-type cyclopeptide alkaloids represent a significant class of natural products, primarily isolated from plants of the Rhamnaceae family, particularly the Ziziphus genus.[1][2] These 14-membered macrocyclic compounds are characterized by a p-hydroxystyrylamine unit and a peptide fragment, forming a complex and rigid structure that imparts a range of notable biological activities.[1] Their potential as sedative, antiplasmodial, and cytotoxic agents has made them attractive targets for phytochemical investigation and drug discovery.[3][4]
This technical guide provides an in-depth overview of the discovery process for frangulanine-type cyclopeptide alkaloids, from their isolation and structural elucidation to the evaluation of their biological potential. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.
Discovery and Isolation of Frangulanine-Type Alkaloids
The initial step in the discovery of novel cyclopeptide alkaloids is the collection and extraction of plant material. Species such as Ziziphus oxyphylla and Ziziphus cambodiana have proven to be rich sources. The isolation process typically involves a multi-step chromatographic purification of the crude plant extract.
Experimental Protocol: Isolation and Purification
A representative protocol for the isolation of frangulanine-type cyclopeptide alkaloids from plant material is as follows:
-
Extraction: Dried and powdered plant material (e.g., root or stem bark) is subjected to sequential extraction with solvents of increasing polarity, commonly starting with ethyl acetate (B1210297) (EtOAc) and followed by methanol (B129727) (MeOH).
-
Partitioning: The crude methanol extract may be further treated to remove tannins, for instance, by partitioning with a NaCl solution, followed by extraction with EtOAc.
-
Column Chromatography (CC): The resulting EtOAc-soluble fraction is subjected to column chromatography over silica (B1680970) gel. Elution is performed using a gradient of solvents, such as chloroform-methanol mixtures, to separate the components based on polarity.
-
Preparative Thin-Layer Chromatography (TLC): Fractions obtained from CC are further purified using preparative TLC. The purity of the isolated compounds is monitored by analytical TLC, often using a staining reagent like anisaldehyde-H2SO4, which typically yields a blue color for cyclopeptide alkaloids.
-
Final Purification: Final purification is often achieved through recrystallization or further chromatographic steps like High-Performance Liquid Chromatography (HPLC) to yield the pure alkaloids.
Workflow for Alkaloid Isolation
Caption: General workflow for the isolation and purification of cyclopeptide alkaloids.
Structure Elucidation
Determining the complex three-dimensional structure of these alkaloids is a critical and challenging phase. It relies on a combination of advanced spectroscopic and spectrometric techniques.
Experimental Protocol: Spectroscopic Analysis
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the isolated compound by providing a highly accurate mass-to-charge ratio ([M+H]⁺).
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. For cyclopeptide alkaloids, characteristic absorption bands for amide functionalities (around 3300 and 1630-1680 cm⁻¹) and aryl ether linkages (around 1220-1240 cm⁻¹) are typically observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is essential for establishing the final structure.
-
¹H and ¹³C NMR: Provide information on the proton and carbon environments within the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to piece together amino acid residues.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting the different amino acid fragments and establishing the macrocyclic ring structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.
-
-
Electronic Circular Dichroism (ECD): ECD spectroscopy is used to determine the absolute configuration of the chiral centers in the molecule by comparing experimental spectra with theoretical spectra calculated using methods like time-dependent density functional theory (TD-DFT).
Workflow for Structure Elucidation
Caption: A systematic workflow for the structural elucidation of natural products.
Representative Spectroscopic Data
The structural confirmation relies on the detailed analysis of spectroscopic data. The table below summarizes key ¹H and ¹³C NMR data for Frangufoline (B1674050), a representative frangulanine-type alkaloid.
| Position | ¹³C NMR (δC) | ¹H NMR (δH, mult., J in Hz) |
| β-hydroxyleucine | ||
| 2 | 172.5 | - |
| 3 | 58.1 | 4.25 (d, 8.5) |
| 4 | 72.3 | 3.80 (m) |
| 5 | 31.5 | 1.85 (m) |
| 6 | 9.8 | 0.95 (d, 6.5) |
| 7 | 10.5 | 0.90 (d, 6.5) |
| Leucine (B10760876) | ||
| 8 | 171.8 | - |
| 9 | 53.2 | 4.60 (m) |
| 10 | 41.2 | 1.70 (m) |
| 11 | 25.1 | 1.50 (m) |
| 12 | 22.8 | 0.92 (d, 6.0) |
| 13 | 22.5 | 0.88 (d, 6.0) |
| N,N-dimethylphenylalanine | ||
| 14 | 170.1 | - |
| 15 | 68.5 | 3.55 (t, 7.0) |
| 16 | 35.5 | 2.90 (dd, 13.5, 7.0), 3.10 (dd, 13.5, 7.0) |
| N-Me | 41.5 | 2.35 (s) |
| Ph-C1' | 138.2 | - |
| Ph-C2'/6' | 129.5 | 7.25 (m) |
| Ph-C3'/5' | 128.6 | 7.25 (m) |
| Ph-C4' | 126.8 | 7.20 (m) |
| Note: Data is compiled from typical values and may vary slightly based on solvent and instrumentation. |
Biological Activity and Therapeutic Potential
Frangulanine-type cyclopeptide alkaloids have demonstrated a spectrum of biological activities, highlighting their potential in drug development. Key activities include antiplasmodial, cytotoxic, and sedative effects.
Antiplasmodial and Cytotoxic Activities
Several cyclopeptide alkaloids have been tested for their efficacy against the malaria parasite, Plasmodium falciparum, and various cancer cell lines. For example, cambodine F, a recently discovered alkaloid, showed significant antiplasmodial activity with an IC₅₀ value of 6.09 μM. Structure-activity relationship studies suggest that minor variations in the amino acid residues can significantly impact biological activity. For instance, the difference in activity between adouetine-X (IC₅₀ of 7.5 μM) and frangulanine (IC₅₀ of 14.9 μM) is attributed to the isomeric difference between leucine and isoleucine in their structures.
| Compound | Biological Activity | Target | IC₅₀ (μM) |
| Cambodine F | Antiplasmodial | P. falciparum (K1) | 6.09 |
| Spiranine-B | Antiplasmodial | P. falciparum | 2.1 |
| Nummularine-B | Antiplasmodial | P. falciparum | 3.6 |
| Adouetine-X | Antiplasmodial | P. falciparum | 7.5 |
| Frangulanine | Antiplasmodial | P. falciparum | 14.9 |
Sedative Properties and Metabolism
This compound, a well-known frangulanine-type alkaloid, has been reported to have sedative properties. Importantly, studies in rodents have shown that this compound is rapidly metabolized. The 14-membered ring is enzymatically cleaved at the enamide bond, converting the cyclic alkaloid into a linear tripeptide metabolite. It has been proposed that this metabolite, M1, could be the pharmacologically active form of the compound. This metabolic activation pathway is a critical consideration for drug design and development.
Metabolic Cleavage of this compound
References
Frangufoline: A Technical Review of a Cyclopeptide Alkaloid with Sedative and Anxiolytic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frangufoline (B1674050), also known as Sanjoinine A, is a 14-membered frangulanine-type cyclopeptide alkaloid that has garnered scientific interest for its sedative and anxiolytic properties.[1][2] Isolated from plants of the Ziziphus genus, notably Ziziphus jujuba var. spinosa (also known as Suan Zao Ren or sour jujube seeds), this natural compound represents a potential scaffold for the development of novel therapeutics targeting the central nervous system.[2][3][4] This technical guide provides a comprehensive review of the current research on this compound, including its chemical properties, synthesis, biological activities, and mechanism of action, with a focus on presenting quantitative data and detailed experimental methodologies.
Chemical Properties
This compound is characterized by its complex macrocyclic structure. Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₃₁H₄₂N₄O₄ | PubChem |
| Molecular Weight | 534.7 g/mol | PubChem |
| CAS Number | 19526-09-1 | MedKoo Biosciences |
| Type | 14-membered frangulanine-type cyclopeptide alkaloid | [1] |
| Synonyms | Sanjoinine A | [2] |
Synthesis
The total synthesis of Sanjoinine A (this compound) has been reported by the Joullié group. While the detailed step-by-step protocol is extensive, the general approach involves the synthesis of a linear peptide precursor followed by a macrolactamization to form the characteristic 14-membered ring.
General Synthetic Strategy:
A detailed experimental protocol for the total synthesis of this compound can be found in the publication by East et al. (1998), "Total synthesis of sanjoinine A (this compound)" in Tetrahedron Letters.[5] The synthesis provides a route to obtain pure this compound for further biological and pharmacological evaluation.
Biological Activities and Quantitative Data
This compound exhibits significant sedative and anxiolytic-like activities. The following tables summarize the available quantitative data from preclinical studies.
In Vivo Anxiolytic-like Activity in Mice
| Assay | Species | Doses (mg/kg, p.o.) | Key Findings | Reference |
| Elevated Plus-Maze | ICR Mice | 0.5, 1.0, 2.0 | Increased percentage of time spent in and entries into the open arms. | [3] |
| Hole-Board Test | ICR Mice | 2.0 | Increased number of head dips. | [3] |
| Open Field Test | ICR Mice | 2.0 | Increased time spent in the center zone. | [3] |
Note: In these studies, this compound did not significantly affect locomotor activity, suggesting a specific anxiolytic-like effect rather than general sedation at the tested doses.[3]
In Vitro Activity on Cerebellar Granule Cells
| Assay | Cell Type | Concentrations (µM) | Key Findings | Reference |
| Chloride Influx Assay | Rat Cerebellar Granule Cells | 2.0, 5.0 | Significantly increased chloride influx. | [2][3] |
Experimental Protocols
Pentobarbital-Induced Sleeping Time Assay
This assay is a common method to evaluate the sedative-hypnotic effects of a compound.
Protocol:
-
Animals: Male ICR mice are typically used.
-
Groups: Animals are divided into a control group (vehicle), a positive control group (e.g., diazepam), and experimental groups receiving different doses of this compound.
-
Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Sleep: After a set period (e.g., 30 minutes), a sub-hypnotic dose of pentobarbital (B6593769) (e.g., 42 mg/kg, i.p.) is administered to induce sleep.
-
Measurement: The onset of sleep (time to lose the righting reflex) and the duration of sleep (time from loss to recovery of the righting reflex) are recorded.
-
Analysis: A significant increase in the duration of sleep or a decrease in the latency to sleep onset compared to the control group indicates a sedative effect.[2]
Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[6][7][8][9]
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[8]
-
Animals: Mice are pre-treated with vehicle, a positive control (e.g., diazepam), or this compound at various doses.
-
Procedure: Each mouse is placed in the center of the maze, and its behavior is recorded for a set duration (e.g., 5 minutes).[8]
-
Parameters Measured: The number of entries into and the time spent in the open and closed arms are recorded.
-
Analysis: An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.[3][8]
Chloride Influx Assay in Cerebellar Granule Cells
This in vitro assay helps to determine if a compound modulates the function of GABA-A receptors by measuring chloride ion movement across the cell membrane.
Protocol:
-
Cell Culture: Primary cultures of cerebellar granule cells are prepared from rat pups.
-
Treatment: The cultured cells are treated with this compound at different concentrations.
-
Chloride Influx Measurement: A fluorescent dye sensitive to chloride ions is loaded into the cells. The influx of chloride is then measured using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular chloride concentration.
-
Analysis: The change in fluorescence in this compound-treated cells is compared to control cells to determine the effect on chloride influx.[2][3]
Mechanism of Action
The sedative and anxiolytic effects of this compound are believed to be mediated through its interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.
Modulation of GABA-A Receptors
This compound has been shown to augment pentobarbital-induced sleeping behaviors, an effect that is often associated with positive allosteric modulation of GABA-A receptors.[2] Further evidence for this mechanism comes from the observation that this compound increases chloride influx in cerebellar granule cells, a direct consequence of GABA-A receptor channel opening.[2][3]
While direct binding affinity (Ki values) of this compound to specific GABA-A receptor subtypes has not yet been reported, studies have shown that it can modulate the expression of GABA-A receptor subunits. Specifically, treatment with Sanjoinine A (this compound) has been found to decrease the expression of the α-subunit and increase the expression of the γ-subunit of the GABA-A receptor in cerebellar granule cells.[2] This alteration in subunit composition could lead to changes in the receptor's sensitivity to GABA and other modulators.
Effect on Glutamate Decarboxylase (GAD)
This compound has also been shown to enhance the expression of glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate.[2][3] Increased GAD expression could lead to higher levels of endogenous GABA, thereby enhancing inhibitory neurotransmission.
The following diagram illustrates the proposed signaling pathway for this compound's action on the GABAergic system.
Metabolism and Pharmacokinetics
In vivo and in vitro studies in rodents have shown that this compound is rapidly metabolized.[1] The primary metabolic pathway involves the enzymatic cleavage of the enamide bond within the macrocyclic structure, leading to the formation of a linear tripeptide metabolite designated as M1.[1] It has been suggested that a B-esterase-like enzyme may be responsible for this conversion.[1] Interestingly, it is hypothesized that this metabolite, M1, may be the pharmacologically active compound responsible for the observed sedative effects.[1]
Detailed pharmacokinetic parameters such as Cmax, T1/2, and bioavailability for this compound are not yet well-documented in publicly available literature. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion profile.
The following diagram illustrates the metabolic conversion of this compound.
Toxicity
Currently, there is a lack of publicly available data on the toxicity profile of this compound. Key toxicological studies, such as the Ames test for mutagenicity and cytotoxicity assays to determine IC50 values in relevant cell lines, have not been reported in the reviewed literature. Such studies are crucial for the further development of this compound as a potential therapeutic agent.
Conclusion and Future Directions
This compound (Sanjoinine A) is a promising cyclopeptide alkaloid with demonstrated sedative and anxiolytic-like properties. Its mechanism of action appears to be intricately linked to the modulation of the GABAergic system, involving both direct or indirect effects on GABA-A receptors and the synthesis of GABA. While initial preclinical data is encouraging, further research is imperative to fully elucidate its therapeutic potential.
Key areas for future investigation include:
-
Quantitative Receptor Binding Studies: Determination of Ki values for this compound and its metabolite M1 at various GABA-A receptor subtypes to understand their binding affinities and selectivity.
-
Detailed Pharmacokinetic Profiling: Comprehensive in vivo studies to determine the Cmax, T1/2, bioavailability, and tissue distribution of both this compound and its active metabolite M1.
-
Toxicology Studies: Thorough evaluation of the safety profile of this compound, including Ames testing for mutagenicity and in vitro and in vivo cytotoxicity studies.
-
In-depth Mechanistic Studies: Further investigation into the precise binding site on the GABA-A receptor and the downstream signaling cascades affected by this compound.
-
Preclinical Efficacy Models: Evaluation of this compound in a broader range of animal models for anxiety and sleep disorders to establish its efficacy profile.
A deeper understanding of these aspects will be critical in determining the viability of this compound as a lead compound for the development of new and effective treatments for anxiety and sleep-related disorders.
References
- 1. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanjoinine A isolated from Zizyphi Spinosi Semen augments pentobarbital-induced sleeping behaviors through the modification of GABA-ergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like effects of sanjoinine A isolated from Zizyphi Spinosi Semen: possible involvement of GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of the novel muscarinic receptor agonist SNI-2011 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. protocols.io [protocols.io]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Frangufoline from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frangufoline (B1674050) is a 14-membered frangulanine-type cyclopeptide alkaloid that has garnered interest for its potential sedative properties.[1] Found in plants of the Rhamnaceae family, particularly in species such as Ziziphus jujuba (jujube), the efficient extraction and isolation of this compound are crucial for further pharmacological investigation and drug development.[2] This document provides a detailed protocol for the extraction and purification of this compound from plant material, synthesized from established methods for isolating similar phytochemicals from related plant sources.
While a specific, universally validated protocol for this compound extraction is not extensively documented in publicly available literature, the following methodology is based on common principles of natural product chemistry and adapts techniques used for extracting flavonoids and other alkaloids from Ziziphus jujuba.[3][4][5]
Data Summary of a Proposed Extraction Protocol
The following table outlines the key quantitative parameters for a proposed this compound extraction protocol. These values are derived from methodologies reported for the extraction of other bioactive compounds from Ziziphus jujuba and serve as a starting point for optimization.
| Parameter | Value | Notes |
| Plant Material | ||
| Plant Species | Ziziphus jujuba (dried leaves or seeds) | Other species of the Rhamnaceae family may also be sources. |
| Initial Sample Weight | 100 g | Dry, powdered material. |
| Extraction | ||
| Extraction Solvent | 70% Ethanol in water (v/v) | A polar solvent system is suitable for extracting alkaloids. |
| Solid-to-Liquid Ratio | 1:10 (g/mL) | A common ratio for efficient extraction. |
| Extraction Method | Ultrasonic-Assisted Extraction (UAE) | UAE can enhance extraction efficiency at lower temperatures. |
| Sonication Frequency | 40 kHz | |
| Sonication Power | 100 W | |
| Extraction Temperature | 40°C | To prevent thermal degradation of the target compound. |
| Extraction Time | 60 minutes | |
| Number of Extractions | 3 | To maximize the yield. |
| Purification | ||
| Primary Filtration | Whatman No. 1 filter paper | To remove solid plant material. |
| Solvent Removal | Rotary Evaporation | At 40°C under reduced pressure. |
| Liquid-Liquid Partitioning | Ethyl acetate (B1210297) and water | To separate compounds based on polarity. |
| Column Chromatography | For further purification. | |
| Stationary Phase | Silica (B1680970) Gel (200-300 mesh) | |
| Mobile Phase | Gradient of Chloroform (B151607):Methanol (B129727) | Starting with 100% Chloroform and gradually increasing the polarity. |
| Final Purification | Preparative HPLC | For obtaining high-purity this compound. |
| Column | C18 reverse-phase | |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid (gradient elution) |
Experimental Protocols
Preparation of Plant Material
-
Drying: Air-dry fresh plant material (leaves or seeds of Ziziphus jujuba) in a well-ventilated area away from direct sunlight to prevent the degradation of phytochemicals. Alternatively, use a lyophilizer for freeze-drying.
-
Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh) using a mechanical grinder. A smaller particle size increases the surface area for solvent extraction.
Extraction of this compound
-
Maceration & Sonication:
-
Weigh 100 g of the powdered plant material and place it in a suitable glass container.
-
Add 1000 mL of 70% ethanol.
-
Place the container in an ultrasonic bath and sonicate at 40 kHz and 100 W for 60 minutes at a controlled temperature of 40°C.
-
After sonication, allow the mixture to macerate for 24 hours at room temperature.
-
-
Filtration and Re-extraction:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Collect the filtrate (the liquid extract).
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of the target compound.
-
Combine the filtrates from all three extractions.
-
Preliminary Purification
-
Solvent Evaporation:
-
Concentrate the combined ethanolic extract using a rotary evaporator at a temperature of 40°C under reduced pressure to remove the ethanol.
-
The result will be a concentrated aqueous extract.
-
-
Liquid-Liquid Partitioning:
-
Transfer the aqueous extract to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.
-
Collect the ethyl acetate fraction. This step helps to remove highly polar and non-polar impurities.
-
Repeat the partitioning three times with fresh ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate the solvent to dryness to obtain the crude this compound extract.
-
Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (200-300 mesh) column using a suitable solvent like hexane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (100% chloroform).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the proportion of methanol to increase the polarity.
-
Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the fractions that show a high concentration of the target compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification to achieve high purity, use a preparative HPLC system with a C18 reverse-phase column.
-
Dissolve the semi-purified this compound fraction in the mobile phase.
-
Use a gradient elution with acetonitrile and water (both containing 0.1% formic acid to improve peak shape).
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Visualization of the Extraction Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound from plant material.
References
Application Notes and Protocols for the Synthesis of Frangufoline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frangufoline, also known as Sanjoinine A, is a 14-membered cyclopeptide alkaloid that has garnered significant interest due to its biological activities, including sedative and anxiolytic effects. Its complex macrocyclic structure, featuring a styrylamine (B14882868) moiety embedded within a peptide backbone, presents a challenging and attractive target for synthetic chemists. This document provides detailed application notes and experimental protocols for the total synthesis of this compound, based on established synthetic strategies. Furthermore, it outlines methodologies for the synthesis of this compound analogs, enabling structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
The synthetic strategy described herein is primarily based on the convergent total synthesis approach developed by Joullié and coworkers. The key features of this synthesis include the preparation of a linear peptide precursor followed by a crucial macrolactamization step to form the 14-membered ring.
Data Presentation
Table 1: Key Intermediates and Final Product in the Synthesis of this compound
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Expected) |
| Garner's Aldehyde | C8H15NO3 | 173.21 | ¹H NMR, ¹³C NMR | |
| N-Boc-L-leucine | C11H21NO4 | 231.29 | ¹H NMR, ¹³C NMR | |
| p-Benzyloxy-L-styrylamine | C15H17NO | 227.30 | ¹H NMR, ¹³C NMR, HRMS | |
| Linear Tripeptide Precursor | C38H56N4O6 | 664.88 | ¹H NMR, ¹³C NMR, HRMS | |
| This compound | C31H42N4O4 | 534.70 | ¹H NMR, ¹³C NMR, HRMS, [α]D |
Note: Specific spectroscopic data should be compared with experimentally obtained values.
Experimental Protocols
I. Synthesis of the Linear Tripeptide Precursor
The synthesis of the linear precursor is achieved through standard peptide coupling reactions. This protocol outlines the coupling of N,N-dimethyl-L-phenylalanine, L-leucine, and a protected p-hydroxystyrylamine derivative.
1. Preparation of the Dipeptide Fragment (N-Boc-L-leucyl-p-benzyloxy-L-styrylamine):
-
Materials: N-Boc-L-leucine, p-Benzyloxy-L-styrylamine, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Boc-L-leucine (1.1 eq) and HOBt (1.2 eq) in a mixture of DCM and DMF at 0 °C.
-
Add DCC (1.1 eq) to the solution and stir for 30 minutes.
-
Add a solution of p-Benzyloxy-L-styrylamine (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the protected dipeptide.
-
-
Expected Yield: 75-85%
2. Deprotection of the N-Boc Group:
-
Materials: Protected dipeptide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected dipeptide in DCM.
-
Add TFA (10-20% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt is typically used in the next step without further purification.
-
3. Coupling with N,N-dimethyl-L-phenylalanine:
-
Materials: Dipeptide amine salt, N,N-dimethyl-L-phenylalanine, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent), Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N,N-dimethyl-L-phenylalanine (1.1 eq) and the dipeptide amine salt in DMF.
-
Add DIPEA (2.5 eq) to neutralize the amine salt and basify the reaction mixture.
-
Add BOP reagent (1.2 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the linear tripeptide precursor with a p-benzyloxy protecting group.
-
-
Expected Yield: 70-80%
II. Macrolactamization to Synthesize this compound
The key macrocyclization step is performed under high-dilution conditions to favor the intramolecular reaction.
1. Deprotection of the Benzyl Ether:
-
Materials: Linear tripeptide precursor, Palladium on carbon (10% Pd/C), Methanol (B129727) or Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve the linear tripeptide precursor in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) for 4-8 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected linear precursor containing a free phenolic hydroxyl group.
-
2. Intramolecular Cyclization (Macrolactamization):
-
Materials: Deprotected linear precursor, Diphenylphosphoryl azide (B81097) (DPPA), Sodium bicarbonate or Potassium carbonate, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Prepare a highly dilute solution of the deprotected linear precursor in DMF (concentration typically 0.001-0.005 M).
-
Add sodium bicarbonate or potassium carbonate (3-5 eq) to the solution.
-
Slowly add a solution of DPPA (1.5-2.0 eq) in DMF to the reaction mixture at 0 °C over a period of several hours using a syringe pump.
-
Stir the reaction at room temperature for 24-48 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography to afford this compound.
-
-
Expected Yield: 20-40%
III. Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved by modifying the linear precursor.
1. Modification of the Peptide Backbone:
-
Substitute N,N-dimethyl-L-phenylalanine or L-leucine with other natural or unnatural amino acids during the peptide coupling steps. The choice of coupling reagents and conditions may need to be optimized for different amino acids.
2. Modification of the Styrylamine Moiety:
-
Synthesize substituted p-hydroxystyrylamine derivatives to be incorporated into the linear precursor. For example, halogenated or alkylated phenols can be used as starting materials for the synthesis of the corresponding styrylamine analogs. The subsequent synthetic steps would follow the same route as for this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Strategies for analog synthesis.
Analytical Methods for the Detection of Frangufoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frangufoline is a 14-membered frangulanine-type cyclopeptide alkaloid, a class of natural products known for their diverse biological activities, including sedative effects. As interest in the therapeutic potential of this compound grows, robust and reliable analytical methods for its detection and quantification in various matrices, such as plant tissues and biological samples, are crucial for research and development. This document provides detailed application notes and protocols for the analysis of this compound, primarily utilizing High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), which is the state-of-the-art technique for the analysis of such compounds.
While a specific, fully validated analytical method for the quantification of this compound is not extensively documented in publicly available literature, this protocol is a comprehensive compilation based on established methods for the analysis of cyclopeptide alkaloids found in the Ziziphus genus, a known source of this compound.
Analytical Techniques
The primary methods for the analysis of this compound and related cyclopeptide alkaloids are based on liquid chromatography for separation, coupled with a sensitive detection method.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating this compound from other components in a complex mixture. Reversed-phase chromatography, typically with a C18 column, is the most common approach.
-
Mass Spectrometry (MS): When coupled with HPLC, MS provides highly sensitive and selective detection of this compound. Electrospray ionization (ESI) is a suitable ionization technique for cyclopeptide alkaloids. High-resolution mass spectrometry (e.g., Time-of-Flight, TOF) or tandem mass spectrometry (e.g., Triple Quadrupole, QqQ) can be used for unambiguous identification and quantification.
Quantitative Data Summary
The following table summarizes representative quantitative parameters for the analysis of cyclopeptide alkaloids using LC-MS methods. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Accuracy (Recovery) | 85% - 115% |
| Precision (RSD%) | < 15% |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material (e.g., Ziziphus seeds)
This protocol describes a general procedure for the extraction of cyclopeptide alkaloids from plant matrices.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Ammonia (B1221849) solution
-
Dichloromethane (B109758) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Centrifuge
-
pH meter
Procedure:
-
Maceration: Weigh 10 g of the powdered plant material and macerate with 100 mL of methanol for 24 hours at room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Acidification: Resuspend the crude extract in 50 mL of 2% HCl.
-
Liquid-Liquid Extraction (Defatting): Extract the acidic solution three times with 50 mL of dichloromethane to remove non-polar compounds. Discard the organic phase.
-
Basification: Adjust the pH of the aqueous phase to 9-10 with ammonia solution.
-
Alkaloid Extraction: Extract the basified aqueous solution three times with 50 mL of dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the final alkaloid-rich extract in a known volume of methanol for HPLC analysis.
Protocol 2: UHPLC-MS/MS Analysis of this compound
This protocol outlines a representative Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the sensitive and selective quantification of this compound.
Instrumentation:
-
UHPLC system with a binary pump, autosampler, and column oven
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-18 min: 90% B (isocratic)
-
18-18.1 min: 90-10% B (linear gradient)
-
18.1-22 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (C₃₁H₄₂N₄O₄, MW: 534.7):
-
Precursor ion (m/z): 535.3
-
Product ions: To be determined by direct infusion of a this compound standard. Likely fragments would result from the cleavage of the peptide bonds.
-
-
Data Analysis:
-
Quantification is performed by constructing a calibration curve using a certified reference standard of this compound.
-
The peak area of the specific MRM transition for this compound is plotted against the concentration of the standards.
Visualizations
Caption: Experimental workflow for this compound analysis.
Conclusion
The analytical methods outlined in this document provide a robust framework for the detection and quantification of this compound. The combination of efficient sample preparation and sensitive UHPLC-MS/MS analysis allows for reliable determination of this cyclopeptide alkaloid in complex matrices. Researchers are encouraged to optimize these protocols for their specific applications and to perform in-house validation to ensure data quality and accuracy. The availability of a certified this compound standard is essential for accurate quantification.
Application Notes and Protocols for Frangufoline Analysis using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frangufoline (B1674050) is a 14-membered frangulanine-type cyclopeptide alkaloid found in plants of the Ziziphus genus.[1] It has been identified as a sedative compound, making it a molecule of interest for pharmacological research and drug development.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantification and purification of this compound from complex plant matrices.
This document provides a detailed application note and protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Due to the limited availability of a fully validated HPLC method specifically for this compound in publicly accessible literature, the following protocols are adapted from established methods for the analysis of other cyclopeptide alkaloids from Ziziphus species. The provided quantitative data is exemplary to illustrate the expected performance of a validated method.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₁H₄₂N₄O₄ |
| Molecular Weight | 534.70 g/mol |
| CAS Number | 19526-09-1 |
| Appearance | White to off-white powder |
| Chemical Class | Cyclopeptide Alkaloid |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes a general acid-base extraction method suitable for enriching cyclopeptide alkaloids like this compound from dried and powdered plant material (e.g., stem bark of Ziziphus species).
Materials:
-
Dried and finely powdered plant material
-
Methanol (B129727) (MeOH), HPLC grade
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate (B1210297) (EtOAc), HPLC grade
-
Sodium hydroxide (B78521) (NaOH), 1N
-
Chloroform (B151607) (CHCl₃) or Dichloromethane (B109758) (CH₂Cl₂), HPLC grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
pH meter or pH paper
Procedure:
-
Maceration: Weigh 10 g of the dried, powdered plant material and transfer it to a flask. Add 100 mL of methanol and sonicate for 1 hour. Let the mixture macerate for 24 hours at room temperature.
-
Filtration: Filter the methanolic extract through filter paper. Repeat the extraction process on the plant residue two more times with fresh methanol to ensure complete extraction.
-
Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
Acid-Base Partitioning: a. Suspend the crude extract in 100 mL of water and acidify to pH 3.0 with 1N HCl. b. Partition the acidic aqueous solution with ethyl acetate (3 x 50 mL) to remove non-basic compounds. Discard the ethyl acetate fractions. c. Adjust the pH of the aqueous phase to 9.0 with 1N NaOH. d. Extract the now basic aqueous phase with chloroform or dichloromethane (3 x 50 mL) to isolate the alkaloid-rich fraction.
-
Drying and Concentration: Combine the chloroform/dichloromethane fractions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound-containing extract.
-
Sample for HPLC: Accurately weigh a portion of the dried extract and dissolve it in the mobile phase (or a compatible solvent like methanol) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Method for this compound Analysis
This representative method is based on protocols for similar cyclopeptide alkaloids and is suitable for a standard HPLC system with UV detection.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (based on the presence of aromatic chromophores) |
| Injection Volume | 10 µL |
Standard Preparation:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Data Presentation
The following table presents exemplary method validation parameters that would be expected for a robust and reliable HPLC analysis of this compound. Note: These are not experimentally derived values for this compound but serve as a guideline for method performance.
Exemplary Method Validation Parameters
| Parameter | Typical Value | Description |
| Retention Time (tR) | ~15-20 min | The time at which this compound elutes under the specified conditions. |
| Linearity (r²) | ≥ 0.999 | Correlation coefficient for the calibration curve over a defined concentration range. |
| Linear Range | 1 - 100 µg/mL | The concentration range over which the method is linear. |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of this compound that can be detected. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 2% | Relative Standard Deviation for repeated measurements (intra-day and inter-day). |
| Accuracy (% Recovery) | 98 - 102% | The percentage of the true amount of this compound recovered from a spiked sample. |
| Specificity | No interference at tR | The ability of the method to differentiate and quantify this compound in the presence of other components. |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Proposed Signaling Pathway for Sedative Action
This compound is known for its sedative properties. While its precise mechanism of action is not fully elucidated, studies on related cyclopeptide alkaloids from Ziziphus species suggest a potential interaction with the GABAergic system.[2] The following diagram illustrates a hypothesized signaling pathway for the sedative effect of this compound.
Caption: Hypothesized signaling pathway for this compound's sedative effect.
References
Application Notes and Protocols for the Structural Elucidation of Frangufoline using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frangufoline is a 14-membered cyclopeptide alkaloid isolated from various species of the Ziziphus genus. These natural products are of significant interest to researchers and drug development professionals due to their diverse biological activities, including sedative and antibacterial properties. The definitive structural elucidation of these complex macrocycles relies heavily on modern nuclear magnetic resonance (NMR) spectroscopy. This document provides detailed application notes and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural determination of this compound.
The structural backbone of this compound comprises several amino acid residues incorporated into a macrocyclic ring, which is further substituted with other chemical moieties. The unambiguous assignment of all proton (¹H) and carbon (¹³C) chemical shifts and the determination of through-bond and through-space correlations are paramount for confirming its constitution and stereochemistry. The methodologies described herein are fundamental for any research involving the isolation and characterization of novel cyclopeptide alkaloids.
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. This data is compiled from literature reports on this compound and related frangulanine-type cyclopeptide alkaloids.[1][2][3][4] The precise chemical shifts can vary slightly depending on the solvent and instrument used.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Valine Residue | |||
| 2' | 4.25 | d | 9.0 |
| 3' | 2.15 | m | |
| 4' | 0.95 | d | 6.8 |
| 5' | 0.90 | d | 6.8 |
| Isoleucine Residue | |||
| 2'' | 4.15 | d | 8.5 |
| 3'' | 1.90 | m | |
| 4''a | 1.50 | m | |
| 4''b | 1.20 | m | |
| 5'' | 0.85 | t | 7.4 |
| 6'' | 0.80 | d | 6.5 |
| N-terminal Amino Acid Residue | |||
| α | 3.50 | dd | 9.0, 4.5 |
| βa | 3.10 | dd | 14.0, 4.5 |
| βb | 2.90 | dd | 14.0, 9.0 |
| N(CH₃)₂ | 2.30 | s | |
| Aromatic Ring (Side Chain) | |||
| 2'''/6''' | 7.25 | m | |
| 3'''/5''' | 7.30 | m | |
| 4''' | 7.20 | m | |
| Styrylamine Moiety | |||
| 7 | 6.80 | d | 8.5 |
| 8 | 7.10 | d | 8.5 |
| 10 | 6.50 | d | 15.0 |
| 11 | 7.50 | dt | 15.0, 6.0 |
| 12a | 3.60 | m | |
| 12b | 3.40 | m | |
| Macrocycle Core | |||
| 1 | 4.90 | d | 9.5 |
| 3 | 5.30 | t | 5.0 |
| NH-2 | 7.80 | d | 9.0 |
| NH-5 | 8.10 | d | 8.5 |
| NH-9 | 7.90 | t | 6.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| Valine Residue | |
| 1' (C=O) | 172.5 |
| 2' | 60.1 |
| 3' | 31.5 |
| 4' | 19.8 |
| 5' | 18.5 |
| Isoleucine Residue | |
| 1'' (C=O) | 173.0 |
| 2'' | 59.5 |
| 3'' | 38.0 |
| 4'' | 25.0 |
| 5'' | 11.5 |
| 6'' | 15.8 |
| N-terminal Amino Acid Residue | |
| C=O | 171.0 |
| α | 68.0 |
| β | 38.5 |
| N(CH₃)₂ | 41.0 |
| Aromatic Ring (Side Chain) | |
| 1''' | 138.0 |
| 2'''/6''' | 129.5 |
| 3'''/5''' | 128.8 |
| 4''' | 126.9 |
| Styrylamine Moiety | |
| 6 | 156.0 |
| 7 | 115.0 |
| 8 | 128.0 |
| 9 | 130.0 |
| 10 | 125.5 |
| 11 | 123.0 |
| 12 | 42.0 |
| Macrocycle Core | |
| 1 | 78.0 |
| 3 | 58.0 |
| 4 (C=O) | 169.5 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). For certain experiments, other deuterated solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) may be used, which can be helpful for observing exchangeable protons (e.g., NH, OH).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.
1D NMR Spectroscopy
-
¹H NMR (Proton NMR):
-
Objective: To determine the number of different types of protons, their chemical environment, multiplicity (spin-spin coupling), and integration (ratio of protons).
-
Protocol:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum using a 90° pulse.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, baseline correction, and integration.
-
-
-
¹³C NMR (Carbon-13 NMR):
-
Objective: To determine the number of different types of carbon atoms and their chemical environment.
-
Protocol:
-
Use the same sample and initial setup as for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Objective: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Protocol:
-
Acquire a 2D COSY spectrum using a standard pulse sequence (e.g., cosygpqf).
-
Optimize the spectral width in both dimensions to cover all proton signals.
-
Collect a sufficient number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 2-8).
-
Process the 2D data to generate a contour plot. Cross-peaks indicate coupled protons.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify direct one-bond correlations between protons and their attached carbons.
-
Protocol:
-
Acquire a 2D HSQC spectrum (e.g., hsqcedetgpsisp2.2). Edited HSQC sequences can also distinguish between CH/CH₃ and CH₂ signals.
-
Set the ¹H spectral width as in the 1D experiment and the ¹³C spectral width to cover all carbon signals.
-
The experiment is optimized for an average one-bond ¹JCH coupling constant of ~145 Hz.
-
Data acquisition and processing are similar to the COSY experiment.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Protocol:
-
Acquire a 2D HMBC spectrum (e.g., hmbcgplpndqf).
-
The spectral parameters are similar to HSQC.
-
The experiment is optimized for a long-range coupling constant, typically around 8 Hz.
-
Cross-peaks in the HMBC spectrum connect protons to carbons that are 2 or 3 bonds away, providing critical connectivity information for assembling the molecular structure.
-
-
Mandatory Visualizations
The following diagrams illustrate the workflow and key relationships in the NMR-based structure elucidation of this compound.
Caption: Experimental workflow for this compound structure elucidation.
Caption: Key HMBC correlations for structural connectivity.
Caption: ¹H-¹H COSY correlations defining spin systems.
References
Application Notes and Protocols for the Quantitative Assay of Frangufoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frangufoline is a 14-membered frangulanine-type cyclopeptide alkaloid that has been identified in plants such as Ziziphus jujuba[1]. It is recognized for its sedative properties, making it a compound of interest for therapeutic development[2]. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action.
These application notes provide a detailed protocol for a sensitive and specific quantitative assay of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Additionally, a protocol for a cell-based GABAA receptor binding assay is described to assess its biological activity, along with a proposed signaling pathway.
Quantitative Analysis of this compound by UHPLC-MS/MS
This method provides a robust and sensitive approach for the quantification of this compound.
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Protocols
1. Sample Preparation
-
Plant Material:
-
Grind dried plant material to a fine powder.
-
Accurately weigh 1 g of the powder and transfer to a 50 mL conical tube.
-
Add 20 mL of methanol and sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more with 20 mL of methanol each time.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
-
Biological Fluids (e.g., Plasma, Serum):
-
To 500 µL of the biological fluid, add 1.5 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
2. Liquid-Liquid Partitioning (for plant extracts)
-
Resuspend the dried plant extract in 10 mL of water.
-
Transfer to a separatory funnel and add 10 mL of n-hexane.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Discard the upper hexane layer (to remove non-polar impurities).
-
Repeat the hexane wash twice.
-
Extract the aqueous layer three times with 10 mL of chloroform (B151607).
-
Pool the chloroform layers and evaporate to dryness.
3. Reconstitution
-
Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter before injection.
4. UHPLC-MS/MS Conditions
| Parameter | Condition |
| UHPLC System | Standard UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor ion (m/z) for this compound (C31H42N4O4) ~535.3 -> Product ions (to be determined empirically) |
| Collision Energy | To be optimized for specific product ions |
5. Data Analysis
-
A calibration curve should be prepared using a certified reference standard of this compound.
-
The concentration of this compound in the samples is determined by interpolating the peak area ratios (analyte/internal standard) from the calibration curve.
Quantitative Data Summary
The following table structure should be used to summarize the quantitative results:
| Sample ID | Matrix | This compound Concentration (ng/mL or µg/g) | % RSD (n=3) |
| Sample 1 | Plant A | ||
| Sample 2 | Plant B | ||
| Sample 3 | Plasma |
Cell-Based Bioactivity Assay: GABAA Receptor Binding
Given the sedative properties of this compound, its interaction with the GABAA receptor is a plausible mechanism of action. A competitive radioligand binding assay can be used to determine the binding affinity of this compound to the GABAA receptor.
Experimental Workflow
Caption: Workflow for the GABAA receptor binding assay.
Protocol
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Muscimol or [3H]-Flunitrazepam).
-
Increasing concentrations of this compound or a reference compound (e.g., Diazepam).
-
The prepared brain membrane suspension.
-
-
Incubate the plate at 4°C for 60-90 minutes.
-
-
Filtration and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Data Summary Table
| Compound | IC50 (µM) | Ki (µM) |
| This compound | ||
| Diazepam |
Proposed Signaling Pathway
The sedative effects of this compound are likely mediated through the enhancement of GABAergic neurotransmission.
Caption: Proposed GABAergic signaling pathway modulated by this compound.
This pathway illustrates that Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is released from the presynaptic neuron and binds to the GABAA receptor on the postsynaptic neuron. This binding opens the chloride ion channel, leading to an influx of chloride ions. The increased intracellular chloride concentration results in hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential, thus causing neuronal inhibition and a sedative effect. This compound is hypothesized to act as a positive allosteric modulator of the GABAA receptor, enhancing the effect of GABA and promoting a greater inhibitory signal.
References
Unraveling the Molecular Mechanisms of Fangchinoline: Application Notes and Protocols
Note: Initial searches for "Frangufoline" yielded limited specific data on its mechanism of action. However, a significant body of research exists for "Fangchinoline," a structurally similar bisbenzylisoquinoline alkaloid. It is highly probable that the intended compound of interest was Fangchinoline (B191232). These application notes and protocols are therefore based on the available scientific literature for Fangchinoline.
Introduction
Fangchinoline, a natural alkaloid extracted from the root of Stephania tetrandra, has garnered considerable interest within the scientific community for its potent anti-cancer properties.[1] This document provides a detailed overview of the molecular mechanisms underlying Fangchinoline's therapeutic effects, focusing on its role in inducing cell cycle arrest and apoptosis in cancer cells. The following sections present quantitative data, experimental protocols, and signaling pathway diagrams to support further research and drug development efforts.
Core Mechanisms of Action
Fangchinoline exerts its anti-neoplastic effects primarily through two interconnected mechanisms: the induction of G1 phase cell cycle arrest and the activation of apoptotic pathways. These processes are orchestrated by a complex interplay of signaling molecules that regulate cell proliferation and survival.
Data Presentation: Quantitative Effects of Fangchinoline
The following tables summarize the key quantitative findings from studies investigating the effects of Fangchinoline on cancer cell lines.
Table 1: Effect of Fangchinoline on Cell Proliferation and IC50 Values
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | MTT Assay | ~10 | [1] |
| MDA-MB-231 | Breast Cancer | MTT Assay | ~15 | [1] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not Specified | Not Specified | [2] |
Table 2: Impact of Fangchinoline on Cell Cycle Distribution
| Cell Line | Treatment Concentration (µM) | % Cells in G1 Phase (Control) | % Cells in G1 Phase (Treated) | Reference |
| MCF-7 | 10 | ~55% | ~75% | [1] |
| MDA-MB-231 | 15 | ~60% | ~80% |
Table 3: Modulation of Key Regulatory Proteins by Fangchinoline
| Protein | Function | Effect of Fangchinoline | Cell Line(s) | Reference |
| Cyclin D1, D3, E | G1/S phase progression | Decreased Expression | MCF-7, MDA-MB-231 | |
| p21/WAF1, p27/KIP1 | CDK Inhibitors | Increased Expression | MCF-7, MDA-MB-231 | |
| CDK2, CDK4, CDK6 | Kinase activity for G1/S transition | Inhibited Kinase Activity | MCF-7, MDA-MB-231 | |
| NR4A1 | Orphan Nuclear Receptor | Inactivation | Pancreatic Cancer Cells | |
| Survivin | Anti-apoptotic protein | Decreased Expression | Pancreatic Cancer Cells |
Signaling Pathways
The anti-cancer activity of Fangchinoline is mediated through distinct signaling cascades that culminate in cell cycle arrest and apoptosis.
Fangchinoline-Induced G1 Cell Cycle Arrest
Fangchinoline instigates G1 phase arrest in breast cancer cells by modulating the expression and activity of key cell cycle regulatory proteins. It downregulates the expression of G1 cyclins (D1, D3, and E) and inhibits the kinase activity of their partner cyclin-dependent kinases (CDK2, CDK4, and CDK6). Concurrently, it upregulates the expression of CDK inhibitors p21/WAF1 and p27/KIP1, which further block the activity of the CDK-cyclin complexes. This concerted action prevents the cells from transitioning from the G1 to the S phase of the cell cycle, effectively halting proliferation.
Caption: Fangchinoline-induced G1 cell cycle arrest pathway.
Fangchinoline-Induced Apoptosis via NR4A1 Inactivation
In pancreatic cancer cells, Fangchinoline promotes apoptosis by inactivating the orphan nuclear receptor NR4A1. This inactivation leads to the downregulation of the anti-apoptotic protein survivin through the inhibition of Sp1-mediated transcription. Furthermore, Fangchinoline induces oxidative stress-mediated endoplasmic reticulum (ER) stress, which contributes to the apoptotic cascade.
Caption: Fangchinoline-induced apoptosis pathway via NR4A1.
Experimental Protocols
The following protocols provide a framework for investigating the mechanism of action of Fangchinoline.
Protocol 1: Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Fangchinoline on cancer cells and calculate its IC50 value.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fangchinoline (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Prepare serial dilutions of Fangchinoline in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the various concentrations of Fangchinoline to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell proliferation assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Fangchinoline on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Fangchinoline
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Fangchinoline at the desired concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol 3: Western Blot Analysis
Objective: To analyze the expression levels of key regulatory proteins involved in cell cycle and apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-NR4A1, anti-Survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Caption: Workflow for Western blot analysis.
Conclusion
Fangchinoline presents a promising multi-faceted mechanism of action against cancer cells, primarily by inducing G1 phase cell cycle arrest and promoting apoptosis. The protocols and data provided herein offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this natural compound. Future investigations should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of potential synergistic combinations with existing chemotherapeutic agents.
References
Application Notes and Protocols for In Vitro Sedative Activity Assay of Frangufoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frangufoline (B1674050) is a cyclopeptide alkaloid that has been identified as a compound with potential sedative properties. Cyclopeptide alkaloids are a class of natural products known for their diverse biological activities, with several members exhibiting sedative, analgesic, and antimicrobial effects. The primary mechanism of action for many sedative and hypnotic drugs involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. Activation of the GABA-A receptor leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
These application notes provide a detailed protocol for assessing the in vitro sedative activity of this compound by evaluating its binding affinity to the GABA-A receptor. This is a critical step in the preclinical evaluation of this compound as a potential sedative-hypnotic agent.
Principle of the Assay
The sedative activity of this compound can be quantified in vitro by its ability to displace a radiolabeled ligand that specifically binds to the GABA-A receptor. A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound. In this protocol, [³H]muscimol, a potent GABA-A receptor agonist, is used as the radioligand. The assay measures the extent to which this compound competes with [³H]muscimol for binding to GABA-A receptors in a preparation of rat brain membranes. A high binding affinity of this compound suggests a potential for sedative effects mediated through the GABAergic system.
Data Presentation
The quantitative data obtained from the GABA-A receptor binding assay for this compound and a positive control (e.g., Diazepam) should be summarized in a clear and structured table for easy comparison. The key parameters to be reported are the IC50 and Ki values.
| Compound | IC50 (nM) | Ki (nM) |
| This compound | To be determined | To be determined |
| Diazepam (Control) | Example: 8.5 | Example: 4.2 |
Note: The IC50 (half-maximal inhibitory concentration) is the concentration of the competing ligand (this compound) that displaces 50% of the specific binding of the radioligand. The Ki (inhibition constant) is a more absolute measure of binding affinity, calculated from the IC50 value and the concentration and affinity of the radioligand.
Experimental Protocols
Preparation of Rat Brain Membranes[1]
This protocol describes the preparation of a crude synaptic membrane fraction from rat brains, which is enriched in GABA-A receptors.
Materials:
-
Whole rat brains
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4 (store at 4°C)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4 (store at 4°C)
-
Deionized water (4°C)
-
Homogenizer
-
Refrigerated centrifuge capable of 1,000 x g and 140,000 x g
Procedure:
-
Homogenize rat brains in 20 mL of ice-cold homogenization buffer per gram of tissue.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in ice-cold deionized water.
-
Homogenize the suspension with two 10-second bursts.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in ice-cold binding buffer and centrifuge again at 140,000 x g for 30 minutes at 4°C.
-
Repeat the wash step (step 7) twice more.
-
After the final wash, resuspend the pellet in a known volume of binding buffer to achieve a protein concentration of approximately 1-2 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
GABA-A Receptor Binding Assay ([³H]Muscimol)[1]
This protocol outlines the procedure for a competitive binding assay to determine the affinity of this compound for the GABA-A receptor.
Materials:
-
Prepared rat brain membranes
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]Muscimol (specific activity ~15-30 Ci/mmol)
-
Unlabeled GABA (for determining non-specific binding)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Diazepam)
-
96-well microplates
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the binding buffer. The final concentration of the solvent should be kept low (e.g., <0.1%) to avoid interference with the assay.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]Muscimol (final concentration ~1-2 nM) and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of [³H]Muscimol and 50 µL of unlabeled GABA (final concentration ~100 µM).
-
This compound Competition: 50 µL of [³H]Muscimol and 50 µL of each this compound dilution.
-
Positive Control Competition: 50 µL of [³H]Muscimol and 50 µL of each positive control dilution.
-
-
Add 100 µL of the thawed and diluted rat brain membrane preparation (final protein concentration ~100-200 µ g/well ) to all wells. The final assay volume is 200 µL.
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to sit for at least 4 hours in the dark.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For each concentration of this compound and the positive control, calculate the percentage of specific binding inhibited.
-
Plot the percentage of inhibition against the logarithm of the competitor concentration.
-
Determine the IC50 value for this compound and the positive control by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The Kd of [³H]muscimol for the GABA-A receptor should be determined in a separate saturation binding experiment.
Mandatory Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Workflow for In Vitro Sedative Activity Assay
Application Notes and Protocols for Testing Frangufoline's Sedative Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frangufoline is a cyclopeptide alkaloid that has been identified as a potential sedative agent.[1] Preclinical evaluation of its sedative and hypnotic effects is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for assessing the sedative properties of this compound in rodent models, a critical step in the drug development pipeline. The protocols described herein are based on established methods for evaluating central nervous system (CNS) depressants. While specific quantitative data for this compound is limited in publicly available literature, data from the closely related and structurally similar cyclopeptide alkaloid, Sanjoinine A, is provided as a representative example to guide experimental design and data interpretation.[2]
Key In Vivo Behavioral Assays for Sedative Effects
A battery of behavioral tests is essential to comprehensively characterize the sedative profile of this compound. These tests evaluate different aspects of sedation, including decreased spontaneous locomotor activity, potentiation of sleep, and effects on motor coordination.
Pentobarbital-Induced Sleep Test
This assay is a primary screening tool to determine if a compound possesses sedative-hypnotic properties by measuring its ability to potentiate the effects of a sub-hypnotic dose of pentobarbital (B6593769).
Table 1: Potentiation of Pentobarbital-Induced Sleep by Sanjoinine A (as a proxy for this compound)
| Treatment Group | Dose (mg/kg, i.p.) | Sleep Latency (s) | Sleep Duration (s) |
| Control (Saline) | - | 342 | 2315 |
| Sanjoinine A | 0.5 | Reduced (Specific data not available) | Prolonged (Specific data not available) |
| Sanjoinine A | 1.0 | Reduced (Specific data not available) | Prolonged (Specific data not available) |
| Sanjoinine A | 2.0 | Reduced (Specific data not available) | Prolonged (Specific data not available) |
| Diazepam (Positive Control) | 1.0 | No significant difference | Significantly improved sleep duration |
Note: While the study on Sanjoinine A indicated a dose-dependent reduction in sleep latency and prolongation of sleep duration, specific numerical values were not provided in the abstract. The table reflects the reported trends.[2][3]
Open Field Test (OFT)
The OFT is used to assess spontaneous locomotor activity and exploratory behavior. A sedative compound is expected to decrease these activities.
Table 2: Effect of Sanjoinine A (as a proxy for this compound) on Locomotor Activity in the Open Field Test
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (arbitrary units) | Time in Center (%) |
| Control (Saline) | - | Baseline | Baseline |
| Sanjoinine A | 0.5 | No significant effect | Increased |
| Sanjoinine A | 1.0 | No significant effect | Increased |
| Sanjoinine A | 2.0 | No significant effect | Increased |
| Diazepam (Positive Control) | 2.0 | Significantly reduced | Increased |
Note: Sanjoinine A, at the tested doses, did not significantly alter overall locomotor activity, suggesting it may have anxiolytic-like effects without strong sedative-induced motor impairment at these concentrations.[2]
Elevated Plus Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior. While primarily for anxiolytics, sedative effects can influence the results (e.g., decreased overall activity).
Table 3: Effect of Sanjoinine A (as a proxy for this compound) in the Elevated Plus Maze Test
| Treatment Group | Dose (mg/kg, i.p.) | Open Arm Entries (%) | Time in Open Arms (%) |
| Control (Saline) | - | Baseline | Baseline |
| Sanjoinine A | 2.0 | Increased | Increased |
| Diazepam (Positive Control) | 1.0 | Increased | Increased |
Note: The increase in open arm exploration with Sanjoinine A suggests an anxiolytic-like effect. It is important to correlate these findings with locomotor activity from the OFT to distinguish between anxiolysis and general hypoactivity.
Rotarod Test
This test evaluates motor coordination and balance. Sedative compounds can impair performance on the rotarod, indicating potential for motor side effects.
Table 4: Expected Outcome of this compound in the Rotarod Test
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall (s) |
| Control (Saline) | - | Baseline |
| This compound (Low Dose) | - | No significant change expected |
| This compound (High Dose) | - | Decrease expected |
| Diazepam (Positive Control) | - | Significant decrease |
Note: No specific data for this compound or Sanjoinine A on the rotarod test was found. The expected outcomes are based on the general properties of sedative agents.
Experimental Protocols
Animals
-
Species: Male ICR or C57BL/6 mice are commonly used.
-
Weight: 20-25 g.
-
Housing: House animals in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimation: Allow at least one week for acclimatization to the laboratory environment before starting experiments.
Drug Preparation and Administration
-
This compound: Dissolve in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80). The final concentration of the vehicle components should be kept low and consistent across all groups.
-
Control: Administer the vehicle alone to the control group.
-
Positive Control: Use a standard sedative drug like diazepam.
-
Route of Administration: Intraperitoneal (i.p.) injection is common for acute studies.
Protocol for Pentobarbital-Induced Sleep Test
-
Fast mice for 12 hours before the experiment with free access to water.
-
Administer this compound, vehicle, or a positive control (e.g., diazepam) intraperitoneally.
-
After a 30-minute absorption period, administer a sub-hypnotic dose of pentobarbital (e.g., 42 mg/kg, i.p.).
-
Immediately place the mouse in an individual observation cage.
-
Record the sleep latency : the time from pentobarbital injection until the loss of the righting reflex (the mouse does not right itself within 30 seconds when placed on its back).
-
Record the sleep duration : the time from the loss to the recovery of the righting reflex.
Protocol for Open Field Test
-
Use an open field apparatus, typically a square arena (e.g., 40 x 40 x 30 cm) with the floor divided into a central and a peripheral zone.
-
Administer this compound, vehicle, or a positive control 30 minutes before the test.
-
Gently place the mouse in the center of the arena.
-
Use a video tracking system to record the activity for a set period (e.g., 5-10 minutes).
-
Analyze the following parameters:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Protocol for Elevated Plus Maze Test
-
The apparatus consists of two open arms and two closed arms elevated from the floor.
-
Administer this compound, vehicle, or a positive control 30 minutes prior to the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes, recording its behavior with a video camera.
-
Measure:
-
Percentage of entries into the open arms.
-
Percentage of time spent in the open arms.
-
Total number of arm entries: A measure of overall activity.
-
Protocol for Rotarod Test
-
Use a rotarod apparatus with a rotating rod.
-
Train the mice on the rotarod for a few days before the test to establish a stable baseline performance. A common training protocol is to place the mice on the rod rotating at a constant low speed (e.g., 4 rpm) for a set duration.
-
On the test day, administer this compound, vehicle, or a positive control.
-
After 30 minutes, place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway
The sedative effects of cyclopeptide alkaloids like this compound are likely mediated through the potentiation of the GABAergic system, specifically by interacting with the GABAA receptor-chloride ion channel complex. This interaction leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal excitability, resulting in sedation.
Caption: Proposed GABAergic signaling pathway for this compound's sedative effects.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's sedative effects.
Caption: Experimental workflow for testing this compound's sedative effects.
Conclusion
The protocols and application notes provided offer a comprehensive framework for the preclinical evaluation of this compound's sedative effects. By employing a battery of behavioral tests and investigating the underlying mechanism of action, researchers can thoroughly characterize the pharmacological profile of this promising compound. It is recommended to conduct these studies with appropriate controls and to carefully consider the dose-response relationship of this compound to fully understand its therapeutic potential and possible side effects. Further studies are warranted to generate specific quantitative data for this compound and to confirm its interaction with the GABAA receptor.
References
Frangufoline Administration in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the limited publicly available scientific literature. Frangufoline (B1674050) is a sedative cyclopeptide alkaloid, and its in vivo administration in rodents has not been extensively documented. The primary available study focuses on its metabolism rather than providing detailed dosage and efficacy data. The protocols and data presented here are synthesized from research on this compound's metabolic fate and studies on analogous cyclopeptide alkaloids from the Ziziphus genus, which have demonstrated sedative and hypnotic properties. Researchers should exercise caution and conduct thorough dose-finding studies.
Introduction to this compound
This compound is a 14-membered frangulanine-type cyclopeptide alkaloid. It has been identified as a sedative compound.[1] In rodent models, this compound is rapidly metabolized into a linear tripeptide, M1 ((S)-(N,N-dimethylphenylalanyl)-(2S,3S)-3-[(p-formylphenoxy) leucyl]-(S)-leucine).[1] This metabolic cleavage is a critical consideration for in vivo studies, as the observed pharmacological effects may be attributable to the parent compound, its metabolite, or both.
Quantitative Data
Due to the scarcity of in vivo studies on purified this compound, specific quantitative data on its administration in rodents is not well-documented in the available literature. However, studies on extracts from Ziziphus species, which contain various cyclopeptide alkaloids, can provide a general reference for potential dosage ranges for sedative and hypnotic effects.
Table 1: Summary of In Vivo Studies on Cyclopeptide Alkaloid-Containing Extracts in Rodents
| Substance Administered | Animal Model | Dosage Range | Key Findings | Reference |
| Ethanolic Extract of Ziziphus mauritiana Seeds | Mice | 200 mg/kg | Significantly increased pentobarbital-induced sleeping time. | [2] |
| Ethanolic Extract of Ziziphus mauritiana | Mice | 200 & 400 mg/kg | Reduced locomotor activity and increased pentobarbital (B6593769) sleep time. | [3] |
| Cyclopeptide Alkaloid Fraction of Zizyphi Spinosi Semen (CAFZ) | Mice | Not specified | Shortened sleep onset and prolonged sleeping time induced by pentobarbital (42 mg/kg). Increased sleep rate and duration with a sub-hypnotic dose of pentobarbital (28 mg/kg). | [4] |
| Aqueous Extracts of Ziziphus jujuba | Mice | 250, 500, and 1000 mg/kg | No significant change in sleep onset or duration. | [5] |
Note: The dosages for extracts are not directly translatable to a purified compound like this compound and should be used only as a preliminary guide for designing dose-finding studies.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's sedative effects in rodents, adapted from studies on similar compounds and extracts.
Animal Models
-
Species: Mice (e.g., ICR) or Rats (e.g., Sprague-Dawley).[1][4]
-
Health Status: Healthy, adult animals.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.
This compound Preparation and Administration
-
Formulation: this compound can be dissolved in a suitable vehicle. A common vehicle for oral administration is a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
-
Route of Administration: Oral gavage (p.o.) is a common route for this class of compounds.
-
Administration Volume: The volume should be calculated based on the animal's body weight (e.g., 10 mL/kg for mice).
Assessment of Sedative and Hypnotic Effects
This test is used to evaluate the hypnotic potentiation effect of a substance.
-
Procedure:
-
Divide animals into control and treatment groups.
-
Administer the vehicle to the control group and this compound to the treatment groups orally.
-
After a set absorption period (e.g., 30-60 minutes), administer a hypnotic dose (e.g., 42 mg/kg) or a sub-hypnotic dose (e.g., 28 mg/kg) of pentobarbital sodium intraperitoneally (i.p.).[4]
-
Immediately observe the animals for the loss of the righting reflex (the inability to return to an upright position when placed on their back).
-
Measure:
-
Sleep Latency (Onset): The time from pentobarbital injection to the loss of the righting reflex.
-
Sleep Duration: The time from the loss to the recovery of the righting reflex.
-
-
-
Expected Outcome: A sedative compound is expected to decrease sleep latency and increase sleep duration compared to the control group.
This test assesses the sedative effect of a substance by measuring the reduction in spontaneous movement.
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.
-
Procedure:
-
Divide animals into control and treatment groups.
-
Administer the vehicle or this compound orally.
-
After the absorption period, place each animal individually into the open-field arena.
-
Record the locomotor activity (e.g., total distance traveled, number of line crossings) for a defined period (e.g., 30 minutes).
-
-
Expected Outcome: A sedative compound is expected to significantly reduce locomotor activity.[3]
Signaling Pathways and Mechanisms of Action
The precise signaling pathway of this compound is not yet elucidated. However, research on a cyclopeptide alkaloid fraction from Zizyphi Spinosi Semen (CAFZ) suggests a potential mechanism involving the GABAergic system.[4] This fraction was found to enhance pentobarbital-induced sleeping behaviors by increasing chloride ion (Cl-) influx, an effect also seen with GABA-A receptor agonists like muscimol.[4] This suggests that this compound or its metabolites may act as positive allosteric modulators of GABA-A receptors.
Visualizations
Metabolic Pathway of this compound in Rodents
Caption: Metabolic Conversion of this compound to Metabolite M1 in Rodents.
Experimental Workflow for Assessing Sedative Effects
References
- 1. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Phenolics and Total Flavonoids Contents and Hypnotic Effect in Mice of Ziziphus mauritiana Lam. Seed Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardization and Pharmacological Evaluation of Ziziphus mauritiana Extract for Sedative and Anticonvulsant Activity in Mice and Rat - Siddique - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjsocmed.com]
- 4. Cyclopeptide alkaloid fraction from Zizyphi Spinosi Semen enhances pentobarbital-induced sleeping behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypnotic effect of Coriandrum sativum, Ziziphus jujuba, Lavandula angustifolia and Melissa officinalis extracts in mice - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the In Vivo Metabolic Cleavage of Frangufoline: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the in vivo metabolic cleavage of Frangufoline (B1674050). This compound, a 14-membered frangulanine-type cyclopeptide alkaloid, is known to undergo rapid enzymatic conversion in vivo.[1] Understanding the pharmacokinetics and metabolic fate of this compound is crucial for its development as a potential therapeutic agent.
Introduction
This compound is subject to metabolic cleavage in rodents, where its cyclic structure is opened to form a linear tripeptide metabolite, designated as M1 ((S)-(N,N-dimethylphenylalanyl)-(2S,3S)-3-[(p-formylphenoxy) leucyl]-(S)-leucine).[1] The primary site of this cleavage is the enamide bond, a reaction catalyzed by what is proposed to be a B-esterase-like enzyme.[1] This biotransformation significantly alters the physicochemical properties of the parent compound, impacting its efficacy and clearance.
This application note outlines a comprehensive in vivo protocol to quantify the metabolic cleavage of this compound in a rat model. It includes procedures for animal handling, dosing, blood sample collection, sample preparation, and bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview of the Metabolic Pathway
The metabolic conversion of this compound to its linear metabolite M1 is a critical pathway to consider in pharmacokinetic and pharmacodynamic assessments.
Caption: Metabolic conversion of this compound to Metabolite M1.
Quantitative Data Summary
The following table serves as a template for summarizing the pharmacokinetic data obtained from in vivo studies. Due to the absence of specific published pharmacokinetic values for this compound and M1, researchers should use this table to record their experimentally determined parameters.
| Analyte | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) |
| This compound | e.g., 5 | e.g., IV | Data | Data | Data | Data |
| e.g., 10 | e.g., PO | Data | Data | Data | Data | |
| Metabolite M1 | e.g., 5 | e.g., IV | Data | Data | Data | Data |
| e.g., 10 | e.g., PO | Data | Data | Data | Data |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. t½: Elimination half-life.
Detailed Experimental Protocols
This section provides a detailed methodology for conducting an in vivo study to measure the metabolic cleavage of this compound.
Experimental Workflow
The overall workflow for the in vivo analysis is depicted below.
Caption: Workflow for in vivo this compound metabolic cleavage study.
Materials and Reagents
-
This compound (analytical standard)
-
Metabolite M1 (analytical standard, if available; otherwise, for qualitative identification)
-
Internal Standard (IS), e.g., a structurally similar but chromatographically distinct cyclopeptide alkaloid
-
Sprague-Dawley rats (male, 200-250 g)
-
Vehicle for dosing (e.g., saline, 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
EDTA-coated collection tubes
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Animal Study Protocol
-
Animal Acclimation: House male Sprague-Dawley rats in a controlled environment for at least one week prior to the study. Provide access to standard chow and water ad libitum.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein. The formulation should be a clear solution in a suitable vehicle like saline.
-
Oral (PO) Administration: Administer a single dose of this compound (e.g., 10-50 mg/kg) by oral gavage. The formulation can be a solution or a suspension.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the suborbital vein or another appropriate site at predetermined time points.[2]
-
Given the rapid metabolism, a suggested sampling schedule is: pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[3][4]
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 4°C (e.g., 5000 rpm for 10 minutes) to separate the plasma.[2]
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis
Method 1: Protein Precipitation (PPT)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again, then transfer the supernatant to an autosampler vial for injection.
Method 2: Solid-Phase Extraction (SPE) [5]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Dilute 100 µL of plasma with 400 µL of 1% formic acid in water. Add the internal standard.
-
Load the diluted plasma onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound, M1, and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the PPT method.
LC-MS/MS Analytical Method
The following are suggested starting parameters for method development.
| Parameter | Suggested Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with low %B, ramp up to elute analytes, then re-equilibrate. |
| Injection Volume | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[8] |
| MRM Transitions | To be determined by infusing pure standards of this compound, M1, and IS. |
Data Analysis and Interpretation
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both this compound and its metabolite M1 should be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). The extent of metabolic cleavage can be assessed by comparing the AUC of the metabolite to the parent drug.
Logical Relationship for Method Selection
The choice of sample preparation and analytical method is critical for accurate quantification.
Caption: Decision logic for analytical method selection.
These application notes and protocols provide a robust framework for initiating in vivo studies on this compound metabolism. Researchers are encouraged to optimize the described methods based on their specific laboratory instrumentation and experimental goals.
References
- 1. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fda.gov [fda.gov]
- 4. Pharmacokinetic Studies of Three Alkaloids in Rats After Intragastrical Administration of Lycopodii Herba Extract by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination and Pharmacokinetic Study of Fourteen Alkaloid Components in Dog Plasma after Oral Administration of Corydalis bungeana Turcz Extract - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Frangufoline Extraction Technical Support Center
Welcome to the technical support center for Frangufoline extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound is a cyclopeptide alkaloid belonging to the frangulanine-type.[1] It has been identified in plant species such as Ziziphus jujuba and Melochia corchorifolia.[2] For research purposes, it's crucial to confirm the presence and concentration of this compound in your specific plant material, as this can vary based on factors like geographical origin, harvest time, and storage conditions.
Q2: Which solvents are most effective for this compound extraction?
This compound is soluble in Dimethyl Sulfoxide (DMSO). While specific solubility data in other common organic solvents is limited, general principles for alkaloid extraction suggest that alcohols, such as methanol (B129727) and ethanol, and their aqueous solutions are effective. The polarity of the solvent plays a critical role in extraction efficiency.[3][4][5][6][7] For cyclopeptide alkaloids, hydroalcoholic solutions of medium polarity have been shown to provide good yields.
Q3: How do temperature and pH affect this compound stability during extraction?
Q4: What are the most common causes of low this compound extraction yield?
Low yields can be attributed to several factors:
-
Poor Quality Plant Material: The initial concentration of this compound in the plant source is a primary determinant of the final yield.
-
Inadequate Sample Preparation: Insufficient grinding of the plant material can limit solvent penetration and result in incomplete extraction.
-
Suboptimal Extraction Parameters: Incorrect choice of solvent, temperature, extraction time, or solid-to-liquid ratio can significantly impact efficiency.
-
Compound Degradation: Exposure to harsh conditions such as high heat or extreme pH can degrade the this compound molecule.
-
Losses During Purification: Significant amounts of the target compound can be lost during subsequent purification steps like liquid-liquid partitioning or chromatography.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound extraction experiments.
Issue 1: Low Extraction Yield
If you are experiencing a lower than expected yield of this compound, consider the following troubleshooting steps.
Caption: A logical workflow for improving the purity of the crude this compound extract.
Detailed Steps:
-
Pre-Extraction Defatting: Before the main extraction, wash the powdered plant material with a non-polar solvent like n-hexane or petroleum ether. This will remove fats, waxes, and other non-polar compounds that can interfere with the extraction and purification of the more polar this compound.
-
Post-Extraction Acid-Base Washing: After the initial extraction, dissolve the crude extract in a dilute acidic solution (e.g., 1% HCl). This will protonate the basic nitrogen in the this compound, making it water-soluble. Wash this acidic solution with a non-polar organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove neutral and weakly basic impurities. Then, basify the aqueous layer with a base (e.g., ammonium (B1175870) hydroxide) to deprotonate the this compound, making it soluble in organic solvents. Finally, extract the this compound into a non-polar organic solvent.
-
Solid-Phase Extraction (SPE): For further purification, consider using SPE with an appropriate sorbent to selectively retain and then elute the this compound, leaving many impurities behind.
Experimental Protocols & Data
Data Presentation
The following tables summarize optimized extraction parameters for related compounds from Ziziphus jujuba, which can serve as a starting point for optimizing this compound extraction.
Table 1: Conventional Extraction Parameters for Total Flavonoids from Ziziphus jujuba Mesocarp
| Parameter | Optimized Value | Yield (%) | Reference |
| Solvent | 60% Ethanol | 1.98 | [1][11] |
| Solid-to-Liquid Ratio | 1:25 g/mL | 1.98 | [1][11] |
| Extraction Time | 60 min | 1.98 | [1][11] |
| Temperature | Not specified (Reflux) | 1.98 | [1][11] |
Table 2: Ultrasound-Assisted Extraction (UAE) Parameters for Phenolic Compounds from Ziziphus jujuba
| Parameter | Optimized Value | Yield (mg GAE/g) | Reference |
| Solvent | 40% Methanol | 1.9416 | [12][13] |
| Solid-to-Liquid Ratio | Not specified | 1.9416 | [12][13] |
| Extraction Time | 20 min | 1.9416 | [12][13] |
| Sonicator Power | 130 W | 1.9416 | [12][13] |
| Duty Cycle | 10:7 (s:s) | 1.9416 | [12][13] |
Table 3: Microwave-Assisted Extraction (MAE) Parameters for Phenolic Compounds from Ziziphus jujuba
| Parameter | Optimized Value | Yield (mg GAE/g) | Reference |
| Solvent | 43% Methanol | 3.3455 | [12][13] |
| Solid-to-Liquid Ratio | Not specified | 3.3455 | [12][13] |
| Extraction Time | 127 s | 3.3455 | [12][13] |
| Microwave Power | 300 W | 3.3455 | [12][13] |
Detailed Methodologies
Protocol 1: General Acid-Base Extraction for Alkaloids
This protocol is a standard method for the selective extraction of alkaloids.
Experimental Workflow for Acid-Base Extraction
Caption: A typical acid-base extraction workflow for isolating alkaloids.
-
Sample Preparation: Dry the plant material (e.g., seeds of Ziziphus jujuba) at 40-50°C and grind into a fine powder.
-
Defatting (Optional but Recommended): Macerate the powder in n-hexane (1:10 w/v) for 12-24 hours to remove lipids. Discard the hexane (B92381) and air-dry the plant material.
-
Acidic Extraction: Macerate the defatted powder in methanol containing 1% acetic acid (1:15 w/v) with occasional shaking for 24 hours. Filter the mixture and collect the extract. Repeat this step twice more on the plant residue.
-
Concentration: Combine the acidic methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Acid-Base Partitioning:
-
Dissolve the concentrated extract in 1% hydrochloric acid.
-
Wash the acidic solution with dichloromethane three times to remove neutral and weakly basic impurities. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the now basic aqueous solution with dichloromethane three times. The this compound will move into the organic layer.
-
-
Final Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol utilizes ultrasonic waves to enhance extraction efficiency and reduce extraction time.
-
Sample Preparation: Place 10 g of finely powdered, defatted plant material into a flask.
-
Solvent Addition: Add 200 mL of 40% methanol.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 20 minutes at a frequency of 40 kHz and a power of 130 W. Maintain the temperature at a controlled level (e.g., 40°C).
-
Filtration and Concentration: After sonication, filter the mixture and concentrate the filtrate under reduced pressure.
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Sample Preparation: Place 5 g of finely powdered, defatted plant material into a microwave-safe extraction vessel.
-
Solvent Addition: Add 100 mL of 43% methanol.
-
Microwave Extraction: Place the vessel in a microwave extractor and apply 300 W of power for 127 seconds.
-
Filtration and Concentration: After extraction, allow the mixture to cool, then filter and concentrate the filtrate under reduced pressure.
Disclaimer: The provided protocols and data are intended as a starting point for research and development. Optimization will be necessary for your specific plant material and experimental setup. Always follow appropriate laboratory safety procedures.
References
- 1. Extraction Methods and Sedative–Hypnotic Effects of Total Flavonoids from Ziziphus jujuba Mesocarp | MDPI [mdpi.com]
- 2. This compound | C31H42N4O4 | CID 11731186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Effect of solvent polarity on extraction yield and antioxidant properties of phytochemicals from bean (Phaseolus vulgaris) seeds | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Extraction and characterization of phenolic compounds of jujube (Ziziphus jujuba) by innovative techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Frangufoline Purification Technical Support Center
Welcome to the technical support center for Frangufoline purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this cyclopeptide alkaloid. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.
Troubleshooting Guide: Common Purification Issues
This guide addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of Crude this compound Extract
Question: I've completed the initial solvent extraction from my plant material, but the yield of the crude extract is significantly lower than expected. What could be the cause?
Possible Causes & Solutions:
-
Inefficient Cell Lysis: The solvent may not be adequately penetrating the plant material to liberate the alkaloids. Ensure the dried plant material is ground to a fine, consistent powder to maximize the surface area for extraction.
-
Improper Solvent Selection: The polarity of the extraction solvent is critical. This compound, as a cyclopeptide alkaloid, requires solvents that can effectively solubilize it. While methanol (B129727) and ethyl acetate (B1210297) are commonly used, the optimal choice can depend on the specific plant matrix.[1]
-
Insufficient Extraction Time/Temperature: The extraction process may be too short or conducted at a suboptimal temperature. Consider extending the maceration or reflux time, but be cautious of excessive heat which can degrade the target compound.
-
Suboptimal Extraction Method: Traditional methods like maceration may not be as efficient as modern techniques. Advanced methods can significantly improve yields and reduce extraction time and solvent consumption.[2][3]
The following table provides illustrative data comparing various extraction techniques for plant alkaloids, highlighting the trade-offs between yield, time, and solvent use.
| Extraction Method | Average Yield (%) | Purity of Extract (%) | Extraction Time | Solvent Consumption |
| Maceration | 1.19 | 71.3 | 24-48 hours | High |
| Soxhlet Extraction | 1.63 | 78.5 | 6-8 hours | High |
| Ultrasound-Assisted (UAE) | 2.06 | 86.7 | 30 minutes | Moderate |
| Microwave-Assisted (MAE) | 2.50 | 88.2 | 15-25 minutes | Low |
| Accelerated Solvent (ASE) | 2.63 | 88.8 | 10-20 minutes | Low |
Note: Data is generalized from studies on various plant alkaloids to illustrate comparative efficiency.[2]
Issue 2: Poor Purity of Final this compound Product
Question: After chromatographic purification, my this compound fractions are still showing significant impurities upon analysis (e.g., by HPLC). How can I improve the purity?
Possible Causes & Solutions:
-
Co-eluting Impurities: Structurally similar compounds, such as other alkaloids or flavonoids, may have similar retention times to this compound on the chromatographic column.
-
Solution 1: Optimize the Mobile Phase. Systematically vary the solvent gradient. A shallower gradient can increase the resolution between closely eluting peaks. Experiment with different solvent systems (e.g., Dichloromethane-Methanol, Chloroform-Methanol).
-
Solution 2: Change the Stationary Phase. If using silica (B1680970) gel, consider switching to a different adsorbent like alumina (B75360), or a bonded phase (e.g., C18 for reversed-phase chromatography) which offers different selectivity. Basic alumina can be particularly effective for purifying basic compounds like alkaloids.
-
-
Column Overload: Loading too much crude extract onto the column will lead to broad, overlapping peaks and poor separation.
-
Solution: Reduce the amount of sample loaded onto the column. If a larger quantity needs to be purified, scale up to a larger diameter column.
-
-
This compound Degradation: this compound is susceptible to degradation, which can generate new impurities during the purification process itself.
-
Solution: Work at lower temperatures (e.g., use a cold room for chromatography if possible) and minimize the time the compound spends in solution, especially at unfavorable pH values.
-
This diagram outlines a logical workflow for addressing issues of low purity post-chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in this compound purification?
The primary challenge is the inherent instability of the molecule. This compound is a cyclopeptide alkaloid containing an enamide bond, which is susceptible to cleavage via enzymatic or chemical hydrolysis. This can lead to the formation of a linear tripeptide, significantly reducing the yield of the desired cyclic compound. Therefore, maintaining mild conditions (pH, temperature) throughout extraction and purification is critical.
Q2: What is a reliable starting protocol for this compound isolation?
A proven method involves the extraction of dried, powdered root bark from a Ziziphus species. The general steps are:
-
Extraction: Sequentially extract the ground plant material with ethyl acetate (EtOAc) followed by methanol (MeOH) at room temperature.
-
Concentration: Evaporate the solvents from the combined extracts under reduced pressure at a temperature below 45°C to yield the crude extracts.[1]
-
Tannin Removal (for MeOH extract): Tannins are common impurities in methanol extracts. They can be precipitated by treating the extract with a 1% NaCl solution and then partitioning the desired compounds back into ethyl acetate.[1]
-
Chromatography: Subject the crude, detannified extract to column chromatography. Silica gel is a common first choice for the stationary phase.
-
Elution: Elute the column with a gradient solvent system, such as Hexane-EtOAc, followed by Dichloromethane-Methanol, progressively increasing the polarity.
-
Fraction Collection & Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
Q3: How does pH affect the stability and extraction of this compound?
As an alkaloid, this compound's solubility and stability are highly pH-dependent.
-
Acidic Conditions (pH < 6): In an acidic solution, the basic nitrogen atoms in the alkaloid become protonated, forming a salt. This increases its solubility in aqueous solutions. Acid-base partitioning (liquid-liquid extraction) leverages this: an acidic wash can pull alkaloids from an organic solvent into the aqueous phase, separating them from neutral impurities. However, very low pH (e.g., pH 2-4) can also promote hydrolysis of peptide or enamide bonds, leading to degradation, especially at elevated temperatures.[4][5]
-
Basic Conditions (pH > 8): In a basic solution, the alkaloid exists as a free base, which is typically more soluble in organic solvents like dichloromethane (B109758) or ethyl acetate. This allows for its extraction from an aqueous solution into an organic phase. However, high pH can also accelerate certain degradation pathways for cyclic peptides.[6]
-
Optimal Stability: For many cyclic peptides, optimal stability is found in a mildly acidic environment (around pH 3-5).[6] It is crucial to perform stability studies to determine the ideal pH range for this compound during processing and storage.
| pH of Aqueous Solution | Recovery in Organic Phase (%) | Degradation after 8h at 40°C (%) |
| 2.0 | < 5% | 15% |
| 4.0 | ~20% | 5% |
| 6.0 (Neutral) | ~65% | < 2% |
| 8.0 | > 95% | 8% |
| 10.0 | > 98% | 18% |
Note: This table presents hypothetical data based on general alkaloid behavior to illustrate the principles of pH-dependent partitioning and stability.[4][5]
Q4: What analytical techniques are essential for monitoring purification?
-
Thin Layer Chromatography (TLC): An indispensable, rapid, and cost-effective tool for monitoring the progress of column chromatography. It helps in identifying which fractions contain the target compound and in deciding which fractions to pool for further processing.
-
High-Performance Liquid Chromatography (HPLC): Essential for assessing the purity of the final product and for quantitative analysis.[2] A reversed-phase C18 column is often a good starting point for method development.
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to confirm the identity of the purified compound by determining its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation of the purified this compound, confirming its chemical structure and stereochemistry.[1]
Cited Experimental Protocols
Protocol 1: General Acid-Base Extraction for Alkaloid Enrichment
This protocol is used to separate basic alkaloids from neutral and acidic impurities in a crude plant extract.
-
Dissolution: Dissolve the crude extract (e.g., 10g) in a suitable organic solvent (e.g., 200 mL of dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with an equal volume of 5% aqueous hydrochloric acid (HCl). The protonated alkaloids will move to the aqueous phase.
-
Phase Separation: Combine the aqueous extracts. The organic layer, containing neutral impurities, can be set aside.
-
Basification: Cool the combined aqueous phase in an ice bath and carefully add concentrated ammonium (B1175870) hydroxide (B78521) dropwise until the pH reaches 9-10. This converts the alkaloid salts back to their free base form.
-
Back Extraction: Extract the basified aqueous solution three times with an equal volume of dichloromethane. The free base alkaloids will now move back into the organic phase.
-
Washing & Drying: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to yield an alkaloid-enriched extract, which can then be further purified by chromatography.
References
- 1. New bioactive cyclopeptide alkaloids with rare terminal unit from the root bark of Ziziphus cambodiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aktpublication.com [aktpublication.com]
- 3. aktpublication.com [aktpublication.com]
- 4. Comparison of methods for extraction of tobacco alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. column-chromatography.com [column-chromatography.com]
Frangufoline Solubility Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Frangufoline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a 14-membered frangulanine-type cyclopeptide alkaloid.[1] Like many cyclopeptide alkaloids, it is a relatively hydrophobic molecule. Generally, alkaloid bases are soluble in organic solvents and insoluble in water.[2] this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound due to its high solubilizing capacity for this compound.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer for an in vitro assay. Why is this happening and what can I do?
A3: This is a common issue known as precipitation upon dilution, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is less soluble. To troubleshoot this:
-
Slow Dilution: Add the this compound-DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while vortexing or stirring. This helps to avoid localized high concentrations of the compound that can lead to precipitation.
-
Lower Final Concentration: The final concentration of your this compound in the aqueous buffer may be too high. Try lowering the final concentration to stay within its aqueous solubility limit.
-
Increase Co-solvent Percentage: If your experimental system allows, you can slightly increase the final percentage of DMSO in your working solution. However, be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Surfactants: For in vivo formulations, a combination of solvents and surfactants is often used. A typical formulation includes DMSO, PEG300, and Tween 80 in a saline or PBS solution.[1] This approach can also be adapted for challenging in vitro experiments, but careful validation is required.
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the most documented solvent, other organic solvents like ethanol, methanol, and acetonitrile (B52724) might also be effective, as is common for hydrophobic peptides and alkaloids.[3] However, the solubility of this compound in these solvents is not well-documented. It is recommended to perform a small-scale solubility test with a small amount of your compound before preparing a large stock solution.
Q5: How should I store my this compound solutions?
A5: For long-term storage, it is recommended to store this compound as a powder at -20°C. Stock solutions in DMSO should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| This compound powder does not dissolve in the chosen solvent. | Insufficient solvent volume or inadequate mixing. | 1. Ensure you are using a sufficient volume of solvent for the amount of powder. 2. Vortex the solution vigorously. 3. Use sonication to aid dissolution. 4. Gentle warming (e.g., 37°C) may help, but be cautious about potential degradation. |
| The this compound solution is cloudy or has visible particulates. | Incomplete dissolution or presence of impurities. | 1. Continue vortexing and/or sonication. 2. If the issue persists, centrifuge the solution and carefully collect the supernatant. The concentration of the supernatant should be verified by a suitable analytical method. |
| Precipitation occurs immediately upon adding the DMSO stock to an aqueous buffer. | The aqueous solubility limit has been exceeded. | 1. Reduce the final concentration of this compound in the working solution. 2. Add the DMSO stock to the buffer very slowly while stirring. 3. Consider using a co-solvent system if your experiment allows. |
| Cell death or unexpected biological effects are observed in the vehicle control group. | The concentration of the organic solvent (e.g., DMSO) is too high. | 1. Lower the final concentration of the organic solvent in your working solution. 2. Ensure your vehicle control has the exact same concentration of the solvent as your experimental samples. |
Quantitative Data Summary
| Parameter | Value | Solvent/Vehicle | Source |
| Stock Solution Concentration (Molarity) | 1 mM | DMSO | MedKoo Biosciences |
| 5 mM | DMSO | MedKoo Biosciences | |
| 10 mM | DMSO | MedKoo Biosciences | |
| In Vivo Formulation (Mother Liquor) | 40 mg/mL | DMSO | TargetMol |
| In Vivo Formulation (Working Solution) | 2 mg/mL | 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS | TargetMol |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 534.70 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 5.35 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Store the 10 mM stock solution in small aliquots at -80°C.
Protocol 2: Preparation of an In Vivo Formulation of this compound
This protocol is adapted from a formulation calculator for a 10 mg/kg dose in a 20 g mouse with a 100 µL injection volume.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Sterile Saline or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
Part A: Preparation of the 40 mg/mL Mother Liquor
-
Weigh 2 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 50 µL of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved.
Part B: Preparation of the Final 2 mg/mL Working Solution
-
To the 50 µL of the this compound mother liquor, add 300 µL of PEG300.
-
Vortex until the solution is clear.
-
Add 50 µL of Tween 80 and vortex until the solution is clear.
-
Add 600 µL of sterile saline or PBS and vortex thoroughly.
-
The final volume will be 1 mL with a this compound concentration of 2 mg/mL.
Visualizations
Hypothesized Signaling Pathway of this compound's Sedative Action
The sedative effects of cyclopeptide alkaloids from Ziziphus species, to which this compound belongs, are thought to be mediated through the positive allosteric modulation of GABA-A receptors, leading to an enhanced influx of chloride ions and subsequent hyperpolarization of the neuron.
Caption: Hypothesized signaling pathway for this compound's sedative effect.
Experimental Workflow for this compound Solution Preparation
This workflow outlines the key steps and decision points when preparing a this compound solution for experimental use.
Caption: Workflow for preparing this compound experimental solutions.
References
Frangufoline stability and degradation problems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of frangufoline (B1674050). Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and problem-solving.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of compound potency or activity over time in storage. | Improper Storage Conditions: this compound powder or solutions may be sensitive to temperature and light. | Solid this compound: Store in a dry, dark environment at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years) storage.[1] Stock Solutions (e.g., in DMSO): Store at 0-4°C for short-term use or -20°C for long-term storage.[1] Avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC analysis of an aged sample. | Degradation: this compound can degrade under certain conditions, leading to the formation of new products. | 1. Review Storage and Handling: Ensure the compound has been stored as recommended. 2. Check Solvent Stability: Ensure the solvent used for storage and analysis (e.g., DMSO) is of high purity and has not degraded. 3. Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies (see Experimental Protocols section). This will help in characterizing the unknown peaks. |
| Inconsistent results in bioassays. | Metabolic Degradation: If working with in vitro or in vivo biological systems, this compound is known to be rapidly metabolized.[1] | 1. Characterize Metabolites: Be aware that the active compound in your system may be a metabolite of this compound. The primary metabolite in rodents is a linear tripeptide formed by the cleavage of the enamide bond.[1] 2. Use Enzyme Inhibitors: In in vitro studies, consider the use of esterase inhibitors to prevent metabolic conversion if the parent compound is the subject of study.[1] |
| Reduced recovery of this compound from acidic solutions. | Acid-Catalyzed Hydrolysis: The enamide bond and potentially other amide bonds in the cyclopeptide structure are susceptible to cleavage under acidic conditions. | 1. pH Control: Maintain the pH of your solutions, especially if prolonged storage or heating is required. For cyclic peptides, optimal stability is often found in slightly acidic conditions (around pH 3-5), with increased degradation in strongly acidic or basic environments. 2. Analyze for Degradants: Use a stability-indicating HPLC method to check for the appearance of hydrolysis products. |
| Discoloration or precipitation of the sample. | Oxidation or Photodegradation: Exposure to air (oxygen) or light, especially UV, can lead to the degradation of complex organic molecules. | 1. Inert Atmosphere: For long-term storage or sensitive reactions, consider handling this compound under an inert atmosphere (e.g., nitrogen or argon). 2. Light Protection: Always store this compound in amber vials or protect it from light. When conducting experiments, minimize exposure to direct light. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: For solid this compound, it is recommended to store it in a dry, dark place at 0-4°C for short periods or at -20°C for extended periods.[1] Solutions of this compound, for instance in DMSO, should be stored at 0-4°C for days to weeks or at -20°C for months.[1]
Q2: Is this compound stable in aqueous solutions?
A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. While specific data for this compound is limited, related cyclopeptide alkaloids show susceptibility to hydrolysis at both acidic and basic pH. The enamide bond in this compound is known to be susceptible to cleavage under mild acidic conditions.
Q3: What are the known degradation pathways for this compound?
A3: The most well-documented degradation pathway is metabolic. In rodents, this compound undergoes rapid enzymatic cleavage of its enamide bond. This process involves the oxidation of the vinyl group and hydrolysis of the adjacent amide bond, likely by a B-esterase-like enzyme, resulting in a linear tripeptide metabolite.[1] Chemical degradation through acid-catalyzed hydrolysis of the enamide bond is also a potential pathway.
Q4: How can I monitor the stability of my this compound sample?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from any potential degradation products. Developing such a method typically involves forced degradation studies to generate these products.
Q5: What should I consider when designing experiments with this compound in biological systems?
A5: The primary consideration is its rapid metabolic conversion.[1] The biological effects you observe may be due to its metabolite rather than the parent compound. It is crucial to either account for this metabolism, for example, by co-analyzing for the metabolite, or to inhibit it using appropriate enzyme inhibitors if the activity of the parent compound is of interest.[1]
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector and/or a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Transfer a small amount of solid this compound to a vial.
-
Heat in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (in a quartz cuvette or other UV-transparent container) to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method (see Protocol 2 for a starting point).
-
Use a PDA detector to check for peak purity and a mass spectrometer to identify the mass of potential degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a linear gradient, for example, 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm and 280 nm).
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Inject the unstressed this compound solution to determine its retention time.
-
Inject each of the samples from the forced degradation study.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation between this compound and all observed degradation peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Metabolic conversion of this compound to its linear tripeptide metabolite.
Caption: General workflow for conducting forced degradation studies.
References
Optimizing Frangufoline Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Frangufoline (also known as Sanjoinine A). The information is based on established synthetic routes, including the total synthesis reported by Joullié and coworkers, which involves the formation of a 14-membered cyclopeptide.
Frequently Asked Questions (FAQs)
Q1: What are the critical stages in the total synthesis of this compound?
A1: The total synthesis of this compound is a multi-step process with several critical stages that can significantly impact the overall yield and purity. Key stages include the coupling of the amino acid fragments to form the linear peptide precursor, the macrocyclization to form the 14-membered ring, the stereoselective reduction of a key ketone intermediate, and the final deprotection steps. Each of these stages presents unique challenges that require careful optimization of reaction conditions.
Q2: What are the common side reactions observed during the macrocyclization step?
A2: The macrocyclization is often a low-yielding step due to competing intermolecular reactions. Common side reactions include the formation of cyclic dimers and higher-order oligomers. The success of the macrocyclization is highly dependent on factors such as the choice of coupling reagent, the use of high-dilution conditions, and the nature of the protecting groups on the linear peptide precursor.
Q3: Why is the stereochemical control during the ketone reduction important?
A3: The reduction of the ketone intermediate is a crucial step for establishing the correct stereochemistry of the final this compound molecule. The use of a stereoselective reducing agent is essential to obtain the desired diastereomer. Inadequate stereocontrol at this stage will lead to a mixture of diastereomers that can be difficult to separate, ultimately reducing the yield of the target compound.
Q4: What are the challenges associated with the final deprotection step?
A4: The final step in the synthesis typically involves the removal of a protecting group, such as a Boc (tert-butyloxycarbonyl) group. While seemingly straightforward, this step can be problematic. Incomplete deprotection can lead to a mixture of the final product and the protected precursor. Conversely, harsh deprotection conditions can lead to the degradation of the complex this compound molecule, resulting in lower yields and the formation of impurities.
Troubleshooting Guides
Problem 1: Low Yield in the Macrocyclization Step
| Potential Cause | Troubleshooting Steps |
| Intermolecular side reactions (dimerization, oligomerization) | - Employ High-Dilution Conditions: Slowly add the linear peptide precursor to a large volume of solvent to favor intramolecular cyclization over intermolecular reactions. - Optimize Coupling Reagent: Experiment with different coupling reagents (e.g., HATU, HBTU, DPPA) to find the most efficient one for your specific substrate. - Vary the Reaction Temperature: Both lower and higher temperatures can influence the rate of the desired intramolecular reaction versus side reactions. |
| Poor solubility of the linear peptide precursor | - Solvent Screening: Test a range of solvents or solvent mixtures to improve the solubility of the precursor. - Modify Protecting Groups: The choice of protecting groups can significantly impact solubility. Consider alternative protecting groups if solubility is a persistent issue. |
| Steric hindrance in the linear precursor | - Conformational Analysis: The conformation of the linear precursor can affect its ability to cyclize. The sequence of amino acids can be a factor. - Introduction of a "Turn-Inducing" Residue: In some cases, incorporating a residue like glycine (B1666218) or proline can facilitate the desired conformation for cyclization. |
Problem 2: Poor Diastereoselectivity in the Ketone Reduction Step
| Potential Cause | Troubleshooting Steps |
| Inefficient stereoselective reducing agent | - Screen Reducing Agents: Test a variety of chiral reducing agents (e.g., (R)- or (S)-CBS reagents, chiral borohydrides) to identify the one that provides the highest diastereoselectivity for your substrate. - Optimize Reaction Temperature: The temperature can have a significant impact on the stereoselectivity of the reduction. Running the reaction at lower temperatures often improves selectivity. |
| Substrate control issues | - Modify Neighboring Groups: The steric and electronic properties of functional groups near the ketone can influence the direction of hydride attack. Modifications to these groups may improve selectivity. |
Problem 3: Incomplete or Complicated Final Deprotection
| Potential Cause | Troubleshooting Steps |
| Incomplete removal of the protecting group (e.g., Boc) | - Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature to drive the deprotection to completion. Monitor the reaction closely to avoid product degradation. - Use a Stronger Deprotecting Agent: If standard conditions are ineffective, consider a stronger reagent. For example, if using TFA/DCM, a higher concentration of TFA may be necessary. |
| Degradation of the final product | - Milder Deprotection Conditions: If the product is sensitive to the deprotection conditions, explore milder alternatives. - Use of Scavengers: Include scavengers (e.g., triethylsilane, anisole) in the reaction mixture to trap reactive species that may cause degradation. |
Experimental Protocols
A generalized experimental workflow for the key macrocyclization step is provided below. Note that specific conditions will need to be optimized for your particular synthesis.
Macrocyclization via Peptide Coupling under High Dilution
-
Preparation of the Linear Precursor Solution: Dissolve the linear peptide precursor in a suitable solvent (e.g., DMF, DCM) to a concentration of approximately 0.1-1.0 mM.
-
Preparation of the Reaction Flask: In a separate, large-volume flask, add the coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2.0 equivalents) to the reaction solvent.
-
Slow Addition: Using a syringe pump, add the solution of the linear peptide precursor to the reaction flask over a period of 4-12 hours. Maintain the reaction temperature at the optimized value (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as LC-MS or TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or preparative HPLC to isolate the desired cyclic peptide.
Visualizing the Workflow
Caption: High-level workflow for the total synthesis of this compound.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical troubleshooting flow for a low-yielding macrocyclization reaction.
Caption: Troubleshooting logic for low-yield macrocyclization.
Frangufoline HPLC Peak Tailing: A Technical Support Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Frangufoline. The following information is designed to help you diagnose and resolve common problems to ensure accurate and reproducible results.
Troubleshooting Guide: Resolving this compound Peak Tailing
Peak tailing in HPLC for basic compounds like this compound, a cyclopeptide alkaloid, is a common issue that can compromise resolution and the accuracy of quantification.[1] This guide provides a systematic approach to identifying and mitigating the root causes of peak tailing.
Initial Assessment: Is the Problem with a Single Peak or All Peaks?
The first step in troubleshooting is to determine if the peak tailing is specific to this compound or if it affects all peaks in your chromatogram.
-
All Peaks Tailing: This typically points to a physical or mechanical issue within the HPLC system.
-
Only this compound Peak Tailing: This suggests a chemical interaction between this compound and the stationary phase is the likely culprit.
FAQs: Addressing Specific Issues with this compound HPLC Analysis
Q1: My this compound peak is tailing, but other compounds in my sample look fine. What is the most likely cause?
When only the peak for a basic compound like this compound exhibits tailing, the primary cause is often secondary interactions with the stationary phase. This compound, as a cyclopeptide alkaloid, likely possesses amine groups that can interact with residual silanol (B1196071) groups on the surface of silica-based columns, such as C18.[1] These interactions can lead to a portion of the analyte being more strongly retained, resulting in a tailed peak.
To address this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) can suppress the ionization of the silanol groups, reducing their interaction with the basic this compound molecule.[2]
-
Use of End-Capped Columns: Modern HPLC columns are often "end-capped," a process that deactivates most of the residual silanol groups, thereby minimizing secondary interactions.
-
Mobile Phase Additives: Incorporating a small amount of a basic additive, such as triethylamine (B128534) (TEA), into the mobile phase can help to mask the remaining silanol groups and improve peak shape.[3]
Q2: All of my peaks, including this compound, are showing significant tailing. Where should I start troubleshooting?
If all peaks in your chromatogram are tailing, the issue is likely related to the HPLC system itself rather than a specific chemical interaction. Common causes include:
-
Extra-Column Volume: Excessive tubing length or diameter, as well as poorly fitted connections, can lead to band broadening and peak tailing. Ensure that all tubing is as short as possible and that all fittings are secure.
-
Column Void: A void at the head of the column can disrupt the flow path of the sample, causing peak distortion. This can be caused by pressure shocks or operating at a pH that degrades the silica.
-
Blocked Frit: A partially blocked frit at the column inlet can also lead to a distorted flow path and peak tailing.
Q3: Can the solvent I dissolve my this compound standard in cause peak tailing?
Yes, the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including tailing. Whenever possible, it is best practice to dissolve your this compound standard and samples in the initial mobile phase composition.
Q4: Could column contamination be the reason for my this compound peak tailing?
Absolutely. The accumulation of strongly retained sample components on the column can create active sites that lead to peak tailing. If you suspect column contamination, you can try washing the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column is a good preventative measure to protect your analytical column from contaminants.
Data Presentation: Impact of Mobile Phase Additives on Alkaloid Peak Symmetry
The following table summarizes the effect of different ionic liquid (IL) mobile phase additives on the peak asymmetry factor (As) for a selection of alkaloids, demonstrating how additives can improve peak shape. A value of As closer to 1 indicates a more symmetrical peak.
| Alkaloid | Mobile Phase without IL (As) | Mobile Phase with IL1 (As) | Mobile Phase with IL2 (As) | Mobile Phase with IL3 (As) | Mobile Phase with IL4 (As) | Mobile Phase with IL5 (As) |
| Allocryptopine | 1.83 | 1.35 | 1.25 | 1.38 | 1.45 | 1.48 |
| Codeine | 2.15 | 1.65 | 1.35 | 1.55 | 1.62 | 1.75 |
| Emetine | 3.32 | 1.84 | 1.02 | 1.58 | 1.75 | 1.43 |
| Chelidonine | 1.84 | 1.42 | 1.28 | 1.45 | 1.55 | 1.62 |
Data synthesized from a study on the effect of ionic liquid additives on the separation of alkaloids.
Experimental Protocols: A Representative HPLC Method for Cyclopeptide Alkaloids
Column:
-
MN Nucleodur C18, 125 x 4 mm, 3 µm particles
Mobile Phase:
-
Solvent A: Water with 1.25 mL/L phosphoric acid (85%)
-
Solvent B: Acetonitrile/Methanol (20:80, v/v)
Gradient Elution:
-
A gradient program should be developed to ensure adequate separation. A typical starting point would be a linear gradient from a low to a high percentage of Solvent B over 20-30 minutes.
Flow Rate:
-
1.0 mL/min
Column Temperature:
-
50 °C
Detection:
-
UV detection at an appropriate wavelength for this compound (a wavelength scan of a pure standard is recommended to determine the absorbance maximum). For related compounds, 435 nm has been used.
System Suitability:
-
Before sample analysis, the system suitability should be verified by injecting a standard solution of this compound. The tailing factor for the this compound peak should ideally be ≤ 2.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflows for troubleshooting this compound HPLC peak tailing.
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Chemical interactions leading to this compound peak tailing.
References
Technical Support Center: Overcoming Low Bioavailability of Frangufoline in vivo
Disclaimer: Specific in vivo pharmacokinetic and bioavailability enhancement data for frangufoline (B1674050) are limited in publicly available literature. The information and guidance provided herein are based on documented metabolic pathways of this compound[1] and established strategies for improving the bioavailability of other poorly soluble or rapidly metabolized alkaloids and cyclopeptide compounds.[2][3][4][5][6][7] Researchers are strongly advised to conduct empirical studies to determine the optimal formulation and delivery strategy for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's low bioavailability in vivo?
This compound, a 14-membered cyclopeptide alkaloid, is subject to rapid metabolic breakdown both in vitro and in vivo.[1] The principal cause of its poor bioavailability is its conversion to a linear tripeptide metabolite, M1, through the enzymatic cleavage of its enamide bond. This reaction is catalyzed by what is believed to be a B-esterase-like enzyme.[1] This extensive first-pass metabolism significantly reduces the amount of the active parent compound that reaches systemic circulation.
Q2: What are the main strategies to overcome the low bioavailability of this compound?
There are two primary approaches to address this challenge:
-
Inhibition of Metabolism: Slowing down the rapid enzymatic conversion of this compound to its inactive metabolite.
-
Advanced Formulation Strategies: Using drug delivery systems to protect this compound from metabolic enzymes and/or enhance its absorption.[5][6][8]
Q3: How can the metabolic conversion of this compound be inhibited?
Studies have shown that the enzymatic cleavage of this compound can be inhibited by organophosphorus esters, such as bis(p-nitrophenyl) phosphate (B84403) (BPNP), and by eserine at high concentrations.[1]
-
Experimental Consideration: Researchers considering this approach should first perform in vitro screening assays using liver or intestinal microsomes to confirm the inhibitory effect and determine the optimal, non-toxic concentrations of these inhibitors. Co-administration of such inhibitors requires careful toxicological assessment.
Q4: Which formulation strategies are most promising for protecting this compound from metabolism?
Formulation strategies that encapsulate or shield the drug from metabolic enzymes in the gut and liver are highly promising. These include:
-
Nanoformulations (e.g., Liposomes, Solid Lipid Nanoparticles): Encapsulating this compound within lipid-based nanoparticles can protect it from enzymatic degradation in the gastrointestinal tract and during first-pass metabolism.[5][8][9]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer carrier (e.g., PVP, PEG) can improve its dissolution rate and potentially shield it from enzymatic attack.[4][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the gut, which can enhance absorption and may offer some protection from metabolism.[3][10]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or undetectable plasma concentrations of parent this compound, with high levels of the M1 metabolite. | Extensive and rapid first-pass metabolism. [1] | 1. Inhibit Metabolism: Co-administer a B-esterase inhibitor like BPNP (requires careful in vitro validation and toxicity screening).[1] 2. Protective Formulation: Encapsulate this compound in liposomes or solid lipid nanoparticles to shield it from metabolic enzymes.[5][8] |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution and erratic absorption. | 1. Reduce Particle Size: Employ micronization or prepare a nanosuspension to increase the surface area for dissolution.[3][11] 2. Formulate a Solid Dispersion: Use a hydrophilic carrier like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG) to enhance solubility and dissolution.[4][7] 3. Develop a Lipid-Based Formulation: Investigate the use of a SEDDS to improve solubilization in the GI tract.[3][10] |
| New formulation (e.g., nanoparticles) shows good physical characteristics but no improvement in bioavailability. | 1. Insufficient Drug Release: The formulation may be too stable, preventing the release of this compound for absorption. 2. P-glycoprotein (P-gp) Efflux: As an alkaloid, this compound may be a substrate for efflux pumps like P-gp, which actively transport it back into the gut lumen.[12] | 1. Optimize Formulation: Adjust the composition of the formulation to achieve a more favorable drug release profile. 2. Co-administer a P-gp Inhibitor: Consider known P-gp inhibitors like piperine (B192125) or quercetin (B1663063) for co-administration (requires validation).[12] |
Quantitative Data Presentation
Since specific pharmacokinetic data for enhanced this compound formulations are not available, the following table provides a hypothetical example of how to present results from an in vivo study comparing a control formulation to a novel formulation designed to improve bioavailability.
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Control (this compound Suspension) | 10 | 50 ± 12 | 1.0 | 150 ± 45 | 100% (Reference) |
| Test (this compound Solid Dispersion) | 10 | 250 ± 60 | 2.0 | 900 ± 180 | 600% |
| Test (this compound Liposomes) | 10 | 350 ± 75 | 4.0 | 1500 ± 310 | 1000% |
Data are presented as mean ± SD (n=6) and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol describes a common method for preparing a solid dispersion to enhance the solubility and dissolution rate of a poorly soluble compound.
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Methanol (B129727).
-
Preparation:
-
Accurately weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 ratio).
-
Dissolve both components completely in 20 mL of methanol in a round-bottom flask with gentle stirring.
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol at 40°C under reduced pressure until a solid film forms on the flask wall.
-
Continue drying the solid film under a high vacuum for at least 12 hours to remove residual solvent.
-
Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to ensure uniform particle size.
-
-
Characterization:
-
Drug Content: Determine the this compound content using a validated HPLC-UV method.
-
Dissolution Testing: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the release profile against the unformulated drug.
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that this compound is present in an amorphous state within the polymer matrix.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic workflow for evaluating the oral bioavailability of a this compound formulation.
-
Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Formulation Administration:
-
Prepare the this compound formulation (e.g., suspension, solid dispersion, or nanoformulation) in a suitable vehicle (e.g., water with 0.5% carboxymethylcellulose).
-
Administer the formulation orally to the rats via gavage at a predetermined dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~150 µL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the simultaneous quantification of this compound and its major metabolite, M1, in plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with appropriate software.
-
Calculate the relative bioavailability of the test formulation compared to a control (e.g., an aqueous suspension of this compound).
-
Visualizations
Caption: Metabolic conversion of this compound to its inactive M1 metabolite.
Caption: Workflow for developing and testing a new this compound formulation.
References
- 1. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102961751A - Composition for improving oral bioavailability of alkaloid and preparation method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academicjournals.org [academicjournals.org]
minimizing Frangufoline degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Frangufoline (B1674050) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: For optimal stability, this compound should be stored under controlled conditions to minimize degradation. For short-term storage (days to weeks), maintain the compound in a dry, dark environment at 0-4°C.[1] For long-term storage (months to years), it is recommended to store this compound at -20°C.[1][2] When in solution, it is best to store at -80°C for up to a year.[2]
Q2: My this compound sample shows signs of degradation. What are the likely causes?
A2: this compound, as a cyclopeptide alkaloid, is susceptible to several degradation pathways. The most common causes of degradation are exposure to adverse environmental conditions such as elevated temperatures, humidity, extreme pH, light, and oxidizing agents. Peptides and alkaloids can undergo hydrolysis, oxidation, and photodegradation.[3][4] Specifically, the enamide bond in this compound has been identified as a potential cleavage site.[5]
Q3: How can I effectively monitor the stability of my this compound samples?
A3: To monitor the stability of this compound, it is advisable to use a stability-indicating analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly employed and effective technique for this purpose.[6][7] This method allows for the separation and quantification of the intact this compound from its degradation products. For a more detailed structural elucidation of any degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[8][9]
Q4: What are the expected degradation products of this compound?
A4: Based on its chemical structure, this compound is prone to hydrolysis and oxidation. The primary degradation pathway is likely the cleavage of the enamide bond within the cyclopeptide structure. This can be initiated by acid or base catalysis, or through an oxidative process.[5] This cleavage would result in a linear peptide derivative.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of Potency in Biological Assays | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light, and moisture exposure). 2. Prepare fresh stock solutions from a new vial of lyophilized powder. 3. Analyze the sample using a stability-indicating HPLC method to quantify the remaining active compound. |
| Appearance of New Peaks in HPLC Chromatogram | Chemical degradation of this compound. | 1. Identify the stress factor that may have caused the degradation (e.g., pH of the solution, exposure to light, elevated temperature). 2. Use LC-MS to identify the structure of the new peaks (degradation products). 3. Review and optimize the experimental conditions to minimize degradation. |
| Inconsistent Results Between Experiments | Inconsistent stability of this compound solutions. | 1. Prepare fresh solutions for each experiment. 2. If solutions must be stored, aliquot and freeze them at -80°C immediately after preparation and avoid repeated freeze-thaw cycles.[10] 3. Use a consistent and validated protocol for sample preparation and analysis. |
| Discoloration or Change in Physical Appearance of Solid this compound | Significant degradation, potentially due to prolonged exposure to harsh conditions. | 1. Discard the degraded sample. 2. Obtain a fresh batch of this compound. 3. Ensure strict adherence to recommended storage conditions for the new batch. |
Data on this compound Stability
The following tables provide representative data on the stability of this compound under various stress conditions. This data is intended to guide researchers in designing their experiments and storage protocols.
Table 1: Stability of Solid this compound under Different Storage Conditions
| Storage Condition | Duration | Purity (%) | Appearance |
| 25°C / 60% RH | 1 month | 95.2 | Slight yellowing |
| 40°C / 75% RH | 1 month | 88.5 | Yellowish powder |
| 4°C | 6 months | 99.1 | White powder |
| -20°C | 12 months | 99.5 | White powder |
Table 2: Stability of this compound in Solution (1 mg/mL in 50% Acetonitrile/Water) at 25°C
| pH of Solution | Time (hours) | Purity (%) |
| 3.0 | 24 | 96.8 |
| 5.0 | 24 | 98.5 |
| 7.0 | 24 | 97.2 |
| 9.0 | 24 | 92.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.[11][12]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in 50% acetonitrile/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Protocol 2: HPLC-UV Method for Quantification of this compound and its Degradation Products
This protocol provides a representative HPLC-UV method for the analysis of this compound stability samples.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10-50% B
-
5-15 min: 50-90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Factors leading to this compound degradation.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 10. realpeptides.co [realpeptides.co]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Frangufoline NMR Sample Preparation: A Technical Guide
This technical support center provides detailed protocols, troubleshooting advice, and frequently asked questions for the preparation of Frangufoline samples for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development to ensure high-quality, reproducible NMR data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for NMR analysis?
A1: Deuterated chloroform (B151607) (CDCl3) is a common solvent for many organic molecules. However, due to the potential for acidic impurities in CDCl3 which can cause degradation of acid-sensitive compounds, it is crucial to use high-purity solvent, potentially filtered through basic alumina (B75360).[1] For sensitive samples, alternative solvents such as acetone-d6, benzene-d6, or methanol-d4 (B120146) should be considered, depending on the solubility of this compound.[2][3][4]
Q2: How much this compound do I need for a standard NMR experiment?
A2: For a standard ¹H NMR spectrum, 5-25 mg of this compound is typically sufficient.[5][6][7] For a ¹³C NMR spectrum, which is inherently less sensitive, a higher concentration is recommended, generally in the range of 50-100 mg.[4][7]
Q3: My NMR spectrum shows broad peaks. What could be the cause?
A3: Broad peaks in an NMR spectrum can arise from several factors. One common cause is the presence of solid particles in the sample, which disrupts the magnetic field homogeneity.[5][6] Ensure your sample is fully dissolved and filtered. High sample concentration can also lead to increased viscosity, resulting in broader lines.[5][7] Additionally, the presence of paramagnetic impurities can cause significant line broadening.[3]
Q4: I see unexpected peaks in my spectrum. Where could they be coming from?
A4: Extraneous peaks often originate from contaminants. Common sources include residual solvent from a previous step, water, grease from lab equipment, or impurities in the NMR solvent itself.[2][7] It is also possible that this compound may be unstable in the chosen solvent, leading to the formation of degradation products.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Shimming / Asymmetric Lineshapes | - Inhomogeneous sample (solid particles present). - Incorrect sample height in the NMR tube.[3][5][6] - Low-quality or dirty NMR tube.[2][6] | - Filter the sample through a glass wool plug into the NMR tube.[5][6] - Adjust the sample volume to the recommended height for your spectrometer (typically 4-5 cm).[3][5][6] - Use high-quality, clean NMR tubes.[3][6] |
| Low Signal-to-Noise Ratio | - Insufficient sample concentration.[6] - Low-quality NMR tube with thick walls.[6] | - Increase the amount of this compound dissolved in the solvent. - Use a precision NMR tube for better sensitivity.[6] |
| Sample Degradation | - Reaction with acidic impurities in the solvent (e.g., CDCl3).[1] - Exposure to light, oxygen, or temperature fluctuations.[8] | - Use a neutral, high-purity deuterated solvent (e.g., acetone-d6, benzene-d6). - If using CDCl3, consider passing it through a small plug of basic alumina immediately before use.[1] - Prepare the sample fresh and store it appropriately if not analyzed immediately. |
| Presence of Water Peak | - Use of non-anhydrous solvent. - Hygroscopic nature of the solvent or sample.[2] | - Use freshly opened, high-purity deuterated solvents. - Store solvents over molecular sieves to keep them dry.[2][3] - Dry the this compound sample thoroughly before dissolution. |
Quantitative Data Summary
| Parameter | ¹H NMR | ¹³C NMR |
| Sample Amount | 5 - 25 mg[5][6][7] | 50 - 100 mg[4][7] |
| Solvent Volume | 0.55 - 0.7 mL[4][5][6][7] | 0.55 - 0.7 mL[4][5][6][7] |
| Sample Height in Tube | ~4 - 5 cm[5][6][9] | ~4 - 5 cm[5][6][9] |
Detailed Experimental Protocol for this compound NMR Sample Preparation
1. Materials and Equipment:
-
This compound sample
-
High-purity deuterated solvent (e.g., acetone-d6, benzene-d6, or freshly purified CDCl3)
-
Small vial for dissolution
-
Pasteur pipette and glass wool
-
Volumetric pipette or syringe
-
Internal standard (e.g., TMS), if required
2. Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Addition: Using a volumetric pipette or syringe, add the appropriate volume of deuterated solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the this compound sample. Visually inspect to ensure no solid particles remain.
-
Filtration:
-
Volume Adjustment: Ensure the final sample height in the NMR tube is within the optimal range for your spectrometer.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation.[5][10] Label the tube clearly with a permanent marker on the cap or the very top of the tube.[3]
-
Mixing: Invert the capped tube several times to ensure the solution is homogeneous.
Visual Workflow
Caption: Workflow for this compound NMR sample preparation.
References
- 1. Caution: Chemical Instability of Natural Biomolecules During Routine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.bu.edu [sites.bu.edu]
- 3. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. Using Nuclear Magnetic Resonance to Troubleshoot a Stability Issue in a Real-World Formulation Chassis—Application to Consumer Oral Healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Technical Support Center: Enhancing the Resolution of Frangufoline in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Frangufoline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution in chromatography important?
This compound is a 14-membered frangulanine-type cyclopeptide alkaloid that has been identified in plants such as Ziziphus jujuba and Melochia corchorifolia.[1][2] As a bioactive compound, achieving high resolution in chromatographic analysis is crucial for accurate quantification, impurity profiling, and ensuring the purity of isolated material for further research and development. Poor resolution can lead to inaccurate results and difficulties in method validation.
Q2: What are the typical starting conditions for HPLC analysis of this compound?
For the analysis of alkaloids like this compound, a reversed-phase HPLC method is most common. A typical starting point would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. A gradient elution is generally preferred for complex samples containing multiple alkaloids.
Q3: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing for basic compounds like alkaloids is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the positively charged analyte and residual acidic silanol (B1196071) groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of this compound is pH-dependent. Adjusting the mobile phase pH can significantly impact peak shape.
-
Low pH (2-3): Adding an acid like formic acid or TFA to the mobile phase protonates the silanol groups, reducing their interaction with the protonated basic alkaloid.
-
Mid-range pH (5-7): Using a buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, can help to control the pH and improve peak symmetry.
-
High pH (8-10): At higher pH, the alkaloid may be in its neutral form, reducing interactions with the stationary phase. However, ensure your column is stable at high pH.
-
-
Use of Additives: Small amounts of additives like triethylamine (B128534) (TEA) can be added to the mobile phase to mask the active silanol sites.
-
Column Choice: Employ a column with low silanol activity or one that is specifically designed for the analysis of basic compounds. End-capped columns are also a good choice.
Q4: I am observing co-elution of this compound with another compound. How can I improve the resolution between these two peaks?
Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.
Strategies to Improve Resolution:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice-versa, can alter the selectivity of the separation.
-
Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
-
Modify the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry can provide a significant change in selectivity. Consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which can offer different interactions compared to a standard C18 column.[3]
-
Adjust the Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, though it will also increase analysis time.[4]
-
Decrease the Flow Rate: Reducing the flow rate can lead to narrower peaks and better resolution.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the chromatographic analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | - Inappropriate mobile phase composition- Unsuitable column- Suboptimal flow rate or temperature | - Adjust the organic solvent ratio in the mobile phase.- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Change to a column with a different stationary phase (e.g., Phenyl-Hexyl, PFP).- Decrease the flow rate.- Optimize the column temperature. |
| Peak Tailing | - Secondary interactions with residual silanols- Column overload | - Add a modifier like formic acid, TFA, or TEA to the mobile phase.- Adjust the mobile phase pH.- Use a column specifically designed for basic compounds.- Reduce the sample concentration or injection volume. |
| Peak Fronting | - Sample solvent stronger than the mobile phase- Column overload | - Dissolve the sample in the initial mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration. |
| Broad Peaks | - Large extra-column volume- Column contamination or degradation- High flow rate | - Use shorter tubing with a smaller internal diameter.- Clean or replace the column.- Reduce the flow rate. |
| Inconsistent Retention Times | - Inadequate column equilibration- Fluctuations in temperature or mobile phase composition- Pump malfunction | - Ensure the column is fully equilibrated before each injection.- Use a column oven for stable temperature control.- Check the pump for leaks and ensure proper solvent mixing. |
Experimental Protocol: HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (reagent grade)
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes typical parameters that can be adjusted to enhance the resolution of this compound. The resolution values are illustrative and will vary depending on the specific sample and chromatographic system.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome on Resolution |
| Column Stationary Phase | C18 | Phenyl-Hexyl | C8 | Changing selectivity can significantly improve resolution. |
| Mobile Phase Organic Modifier | Acetonitrile | Methanol | - | Alters selectivity; one may provide better resolution than the other. |
| Gradient Slope | 2%/min | 1%/min | 0.5%/min | A shallower gradient generally leads to better resolution of closely eluting peaks. |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.8 mL/min | Lower flow rates often improve resolution but increase run time.[4] |
| Column Temperature | 25 °C | 30 °C | 35 °C | Can affect selectivity and efficiency; optimization is often necessary. |
Visualizations
Caption: A troubleshooting workflow for improving the chromatographic resolution of this compound.
Caption: The logical relationship between key chromatographic parameters influencing peak resolution.
References
- 1. Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Validation & Comparative
A Comparative Analysis of the Sedative Properties of Frangufoline and Diazepam
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data on Sedative Effects
Due to the limited availability of public experimental data on Frangufoline, a direct quantitative comparison with Diazepam is not currently feasible. The following table summarizes representative data for Diazepam's effect on locomotor activity, a common measure of sedation in preclinical models.
Table 1: Effect of Diazepam on Locomotor Activity in Mice
| Treatment | Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled) | Percent Reduction from Control |
| Vehicle Control | - | Varies by study | 0% |
| Diazepam | 0.25 | Biphasic effect: may increase activity | - |
| Diazepam | > 0.5 | Decreased activity | - |
| Diazepam | 1 | No significant sedation in some studies[1] | - |
| Diazepam | 1.25 - 20 | Dose-dependent decrease in activity[1] | Data varies by study |
| Diazepam | 2 | Impaired locomotor activity[2] | Significant reduction |
Note: The sedative effects of diazepam can be influenced by the specific mouse strain, the experimental conditions, and the baseline level of anxiety or arousal of the animals.
Experimental Protocols
Standardized preclinical models are essential for evaluating the sedative-hypnotic effects of novel compounds. The following are detailed methodologies for two commonly employed tests.
Open Field Test (OFT)
The Open Field Test is used to assess spontaneous locomotor activity and exploratory behavior, which are typically suppressed by sedative agents.
Objective: To measure the effect of a test compound on locomotor activity and exploratory behavior.
Apparatus: A square arena with walls, typically made of a non-reflective material. The floor is divided into a grid of equal squares. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.
Procedure:
-
Acclimation: Animals (typically mice or rats) are brought to the testing room at least 30 minutes before the experiment to acclimate to the environment.
-
Administration: The test compound (e.g., this compound or Diazepam) or vehicle is administered to the animals. The route of administration (e.g., intraperitoneal, oral) and the pre-treatment time are critical parameters that should be standardized.
-
Testing: At the end of the pre-treatment period, each animal is individually placed in the center of the open field arena.
-
Data Collection: The animal's behavior is recorded for a set period, typically 5 to 30 minutes. Key parameters measured include:
-
Total distance traveled: A measure of overall locomotor activity.
-
Number of line crossings: The number of times the animal crosses the grid lines on the floor.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior, though also affected by sedation.
-
-
Analysis: The data for the compound-treated groups are compared to the vehicle-treated control group. A significant decrease in locomotor activity is indicative of a sedative effect.
Pentobarbital-Induced Sleeping Time Test
This test is a classic model to evaluate the hypnotic potential of a compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic or hypnotic dose of pentobarbital (B6593769).
Objective: To determine if a test compound enhances the hypnotic effect of pentobarbital.
Procedure:
-
Acclimation: Animals are acclimated to the testing environment.
-
Administration: The test compound or vehicle is administered.
-
Pentobarbital Injection: After a specified pre-treatment time, a standardized dose of pentobarbital is administered to the animals (e.g., 30-50 mg/kg, i.p.).
-
Observation: The animals are observed for the onset and duration of sleep. The "loss of righting reflex" is the primary indicator of sleep onset. This is determined by placing the animal on its back; if it fails to right itself within a set time (e.g., 30 seconds), it is considered asleep.
-
Data Collection: The following parameters are recorded:
-
Sleep latency: The time from pentobarbital injection to the loss of the righting reflex.
-
Sleep duration: The time from the loss of the righting reflex to its spontaneous recovery.
-
-
Analysis: A significant increase in the duration of sleep or a decrease in sleep latency in the compound-treated group compared to the vehicle-treated group suggests hypnotic activity.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The sedative effects of Diazepam are mediated through its action as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine (B76468) site on the receptor, which increases the affinity of the inhibitory neurotransmitter GABA for its binding site. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability. The mechanism of action for this compound's sedative effects has not been fully elucidated.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a novel compound's sedative effects, comparing it to a standard drug like Diazepam.
Conclusion
Diazepam is a well-characterized sedative-hypnotic agent with a clear mechanism of action and extensive supporting preclinical and clinical data. Its sedative effects, primarily a reduction in locomotor activity, are dose-dependent. This compound is identified as a sedative compound; however, there is a notable lack of publicly available, detailed experimental data to quantify its sedative potency and efficacy in established preclinical models. Further research is required to elucidate the precise mechanism of action of this compound and to generate the necessary data for a direct and comprehensive comparison with standard sedatives like Diazepam.
References
Frangufoline vs. Other Cyclopeptide Alkaloids: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Cyclopeptide alkaloids are a unique class of natural products characterized by a macrocyclic ring system, typically 13-, 14-, or 15-membered.[1] These compounds, isolated from various plant families like Rhamnaceae and Phyllanthaceae, have garnered significant interest for their diverse and potent biological activities.[1][2] Frangufoline (B1674050), a 14-membered cyclopeptide alkaloid, is a prominent member of this class and serves as a key benchmark for evaluating the therapeutic potential of newly discovered analogs.[2]
This guide provides an objective comparison of the biological performance of this compound against other cyclopeptide alkaloids, supported by experimental data from in vitro and in vivo studies. We present quantitative data in structured tables, detail the methodologies of key experiments, and visualize complex pathways and workflows to facilitate a deeper understanding of these promising compounds.
Comparative Biological Activities
The therapeutic potential of cyclopeptide alkaloids has been explored across several domains, including oncology, infectious disease, and inflammation. The following tables summarize the comparative performance of this compound and other related alkaloids.
Cytotoxic and Antiplasmodial Activity
Many cyclopeptide alkaloids exhibit significant cytotoxic effects against various cancer cell lines and antiplasmodial activity against parasites like Plasmodium falciparum. The tables below present the half-maximal inhibitory concentrations (IC50) from relevant studies.
Table 1: In Vitro Cytotoxicity of Cyclopeptide Alkaloids Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | KB (Epidermoid Carcinoma) | > 14.8 | [2] |
| BC-1 (Breast Cancer) | > 14.8 | ||
| NCI-H187 (Small Cell Lung Cancer) | > 14.8 | ||
| Cambodine A | KB | > 14.7 | |
| BC-1 | > 14.7 | ||
| NCI-H187 | > 14.7 | ||
| Cambodine B | KB | > 15.1 | |
| BC-1 | > 15.1 | ||
| NCI-H187 | > 15.1 | ||
| Cambodine C | KB | 13.0 | |
| BC-1 | 14.2 | ||
| NCI-H187 | > 14.7 | ||
| Spinanine-B | MRC-5 (Human Lung Fibroblast) | > 64.0 | |
| Nummularine-B | MRC-5 (Human Lung Fibroblast) | > 64.0 | |
| Ellipticine (Control) | KB | 5.39 | |
| BC-1 | 5.92 | ||
| NCI-H187 | 1.58 |
Table 2: In Vitro Antiplasmodial and Antitubercular Activity of Cyclopeptide Alkaloids
| Compound | Activity | Strain/Organism | IC50 / MIC (µM) | Reference |
| This compound | Antiplasmodial | P. falciparum K1 | > 14.8 | |
| Antitubercular | M. tuberculosis H37Ra | > 14.8 | ||
| Cambodine C | Antiplasmodial | P. falciparum K1 | 6.09 | |
| Spinanine-B | Antiplasmodial | P. falciparum K1 | 2.1 | |
| Nummularine-B | Antiplasmodial | P. falciparum K1 | 3.6 | |
| Dihydroartemisinin (Control) | Antiplasmodial | P. falciparum | 0.00429 | |
| Isoniazid (Control) | Antitubercular | M. tuberculosis H37Ra | 0.44 |
Anti-inflammatory Activity
Certain cyclopeptide alkaloids demonstrate potent anti-inflammatory effects by inhibiting key inflammatory mediators.
Table 3: In Vitro Anti-inflammatory Activity of Cyclopeptide Alkaloids
| Compound | Assay | IC50 (µM) | Reference |
| Plenane A | NO Production in LPS-induced RAW264.7 cells | 40.92 | |
| Compound 2 (Known) | NO Production in LPS-induced RAW264.7 cells | 22.88 | |
| Compound 6 (Known) | NO Production in LPS-induced RAW264.7 cells | 6.32 |
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanisms for many cyclopeptide alkaloids are still under investigation, studies on related cyclic peptides suggest common pathways for their biological effects.
Cytotoxicity via Apoptosis Induction
The cytotoxic effects of many natural peptides are attributed to their ability to induce apoptosis, or programmed cell death. This process is often mediated by the activation of a cascade of enzymes called caspases, which dismantle the cell in an orderly fashion. The diagram below illustrates a generalized pathway by which a cyclopeptide alkaloid might trigger apoptosis in a cancer cell.
Caption: Generalized signaling pathway for cyclopeptide-induced apoptosis.
Anti-inflammatory Action
Carrageenan-induced inflammation is a standard model to test anti-inflammatory drugs. The process is biphasic: an early phase involves the release of histamine (B1213489) and serotonin, followed by a later phase mediated by prostaglandins (B1171923) and other factors. Anti-inflammatory agents can interfere at different points in this cascade.
Experimental Protocols & Workflows
Reproducibility is paramount in scientific research. This section provides detailed protocols for the key assays cited in this guide, along with workflow diagrams.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells by observing the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.
Caption: General experimental workflow for an MTT cytotoxicity assay.
-
Cell Plating: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in culture medium. After the initial 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2 to 4 hours at 37°C, allowing metabolically active cells to convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to evaluate the acute anti-inflammatory activity of pharmacological substances. Edema is induced by injecting carrageenan into the subplantar tissue of a rodent's paw, and the change in paw volume is measured over time.
Caption: Workflow for the carrageenan-induced paw edema assay.
-
Animal Preparation: Use adult Wistar rats or Swiss albino mice, grouped by weight. Acclimatize the animals for at least one week before the experiment. Deprive them of food for 8-12 hours before the experiment, with free access to water.
-
Grouping: Divide the animals into at least three groups: a control group (receives vehicle), a standard group (receives a known anti-inflammatory drug like ibuprofen (B1674241) or diclofenac (B195802) sodium), and one or more test groups (receive the cyclopeptide alkaloid at different doses).
-
Initial Measurement: Measure the initial volume of the right hind paw of each animal up to a marked point using a plethysmometer. This is the baseline reading (t=0).
-
Compound Administration: Administer the test compounds, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: After 30 to 60 minutes to allow for drug absorption, inject 0.1 mL of a 1% (w/v) sterile carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [ (VC - VT) / VC ] * 100
-
Where VC is the average paw volume increase in the control group and VT is the average paw volume increase in the treated group.
-
References
Unveiling the Structure-Activity Relationship of Frangufoline: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a compound's structure and its biological activity is fundamental to designing novel therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of frangufoline (B1674050), a cyclopeptide alkaloid known for its sedative properties. Due to a scarcity of publicly available data on a wide range of synthetic this compound analogs, this guide focuses on the well-documented metabolic transformation of this compound and its implications for activity, alongside a discussion of its potential mechanism of action.
Comparative Analysis of this compound and its Metabolite
The primary insight into the SAR of this compound comes from its metabolic conversion in rodents. This compound undergoes a rapid enzymatic cleavage to form a linear tripeptide metabolite, designated as M1. This biotransformation significantly alters the molecule's structure and is presumed to impact its biological activity.
Table 1: Structural and Metabolic Comparison of this compound and its Metabolite M1
| Feature | This compound | Metabolite M1 |
| Chemical Structure | 14-membered cyclopeptide alkaloid | Substituted linear tripeptide |
| Key Structural Feature | Enamide bond within the macrocycle | Cleaved enamide bond, resulting in a linear structure |
| Metabolic Process | Enzymatic cleavage | - |
| Proposed Enzyme | B-esterase-like enzyme | - |
| Conversion Site | Cleavage of the enamide bond | - |
Data compiled from publicly available research.[1]
Experimental Protocols
The following protocols are representative of the methodologies used to study the metabolism of this compound.
In Vitro Metabolism of this compound
Objective: To determine the metabolic fate of this compound in a controlled in vitro system.
Methodology:
-
Preparation of Liver Microsomes: Liver microsomes are prepared from rodent (e.g., rat, mouse) liver homogenates through differential centrifugation. This fraction is rich in drug-metabolizing enzymes.
-
Incubation: this compound is incubated with the prepared liver microsomes in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) at 37°C. The incubation mixture also contains necessary cofactors for enzymatic activity, although studies on this compound suggest low molecular weight cofactors are not required.[1]
-
Time-Course Analysis: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: The enzymatic reaction in the aliquots is stopped by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant, containing this compound and its metabolites, is collected.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify this compound and its metabolites. The structure of the metabolites is elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Inhibitor Studies: To characterize the enzyme responsible for the metabolism, specific enzyme inhibitors (e.g., organophosphorus esters like BPNP, or serine esterase inhibitors like eserine) can be included in the incubation mixture to observe their effect on the rate of this compound metabolism.[1]
Visualizing the Metabolic Pathway and Potential Mechanism of Action
To better understand the structure-activity relationship and the potential biological context, the following diagrams illustrate the metabolic conversion of this compound and a hypothetical signaling pathway for its sedative effects.
Given this compound's classification as a sedative, it is plausible that it interacts with signaling pathways known to be modulated by sedative-hypnotic agents. The primary target for many such drugs is the GABA-A receptor, an ionotropic receptor that, upon activation by its endogenous ligand gamma-aminobutyric acid (GABA), mediates inhibitory neurotransmission.
Disclaimer: The signaling pathway depicted above is a generalized representation of sedative-hypnotic action and is not yet experimentally confirmed for this compound. Further research is required to elucidate the precise molecular targets of this compound and its metabolites.
Conclusion
The structure-activity relationship of this compound, as currently understood, is primarily defined by its metabolic conversion from a cyclic peptide to a linear one. This cleavage of the enamide bond is a critical structural event that likely modulates its biological activity and represents a key area for future analog design to enhance stability and prolong therapeutic effects. While the precise molecular target of this compound remains to be elucidated, its sedative properties suggest a potential interaction with inhibitory neurotransmitter pathways, such as the GABA-A receptor system. Further investigation into the comparative pharmacology of this compound and its metabolite M1, as well as target identification studies, will be invaluable for the rational design of new and improved sedative agents based on this natural product scaffold.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Frangufoline Assay
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of two distinct HPLC methods for the quantitative analysis of Frangufoline, a novel kinase inhibitor. The primary method presented is a modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach, designed for high throughput and superior separation efficiency. This is compared against a traditional HPLC method. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability, accuracy, and precision of the analytical procedure.[1][2]
Experimental Protocols
Detailed methodologies for the validation of the this compound assay are provided below. Validation was performed to assess specificity, linearity, range, accuracy, precision, and limits of detection and quantification.
Materials and Reagents
-
This compound Reference Standard: (Purity >99.5%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)
-
Buffers: Formic acid (LC-MS grade)
-
Placebo: A mixture of all formulation excipients without the this compound active pharmaceutical ingredient (API).
Instrumentation and Chromatographic Conditions
The two methods compared in this guide are detailed in the table below. The proposed method utilizes UHPLC technology for faster and more efficient analysis, while the alternative method employs conventional HPLC.[3][4][5]
| Parameter | Proposed UHPLC Method | Alternative HPLC Method |
| System | UHPLC System | Standard HPLC System |
| Column | C18, 1.7 µm, 2.1 x 100 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | 60:40 Acetonitrile:Water |
| Gradient | 30% to 95% B over 3 min | Isocratic |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Column Temp. | 40°C | 25°C |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Vol. | 2 µL | 10 µL |
| Run Time | 5 minutes | 15 minutes |
Validation Experiments
a. Specificity: Specificity was determined by injecting the placebo solution, a standard solution of this compound, and a sample solution spiked with the placebo. The resolution between this compound and any adjacent peaks from the placebo was calculated to ensure no interference.
b. Linearity and Range: A stock solution of this compound was prepared and serially diluted to create calibration standards at five concentration levels, ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each standard was injected in triplicate. A calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.
c. Accuracy (Recovery): Accuracy was assessed by spiking the placebo with this compound at three concentration levels (80%, 100%, and 120% of the nominal concentration). Three replicate samples were prepared at each level. The percentage recovery was calculated by comparing the measured concentration to the theoretical concentration. The acceptance criterion for recovery is typically 98-102%.
d. Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument to assess variations within the laboratory. The relative standard deviation (RSD) of the peak areas was calculated for both repeatability and intermediate precision. An RSD of ≤2% is generally considered acceptable.
e. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration that yields an S/N ratio of approximately 3:1, while the LOQ corresponds to an S/N ratio of approximately 10:1.
Data Presentation and Comparison
The performance of the proposed UHPLC method was objectively compared against the alternative HPLC method. The results are summarized in the table below.
| Validation Parameter | Proposed UHPLC Method | Alternative HPLC Method | Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9991 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.1% - 102.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.45% | 1.10% | ≤ 2% |
| Precision (Intermediate, %RSD) | 0.68% | 1.55% | ≤ 2% |
| LOD (µg/mL) | 0.05 | 0.25 | Reportable |
| LOQ (µg/mL) | 0.15 | 0.75 | Reportable |
| Specificity (Resolution) | > 2.0 from all placebo peaks | > 1.5 from all placebo peaks | > 1.5 |
| Total Run Time (min) | 5 | 15 | - |
The data clearly indicates that the proposed UHPLC method offers significant advantages, including shorter run times, improved precision, and lower detection and quantification limits.
Visualizations
Method Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process, from initial planning to the final report, as outlined by ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Hypothetical this compound Signaling Pathway
To provide context for the application of this analytical method, the diagram below illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of MEK1, a key protein in the MAPK/ERK pathway often implicated in cell proliferation. A validated HPLC method is crucial for quantifying this compound in pharmacokinetic and pharmacodynamic studies related to such pathways.
Caption: this compound as a MEK1 inhibitor.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. HPLC vs UHPLC – What are the differences? - LC Services [lcservicesltd.co.uk]
- 4. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 5. drawellanalytical.com [drawellanalytical.com]
The Uncharted Territory of Frangufoline: A Guide to Potential Immunoassay Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount to generating reliable data. When novel or uncommon compounds are present in a sample, the potential for cross-reactivity with assay antibodies can lead to inaccurate quantification of the target analyte. This guide addresses the potential cross-reactivity of Frangufoline, a 14-membered frangulanine-type cyclopeptide alkaloid, in common immunoassay platforms.[1][2][3]
Currently, there is a notable absence of published experimental data specifically detailing the cross-reactivity of this compound in immunoassays. This document, therefore, serves as a predictive guide based on the compound's chemical structure and established principles of immunoassay interference. It aims to equip researchers with the foundational knowledge to anticipate and investigate potential cross-reactivity in their own work.
Understanding the Potential for Cross-Reactivity
This compound, with its complex cyclopeptide structure (C31H42N4O4), possesses multiple epitopes that could potentially be recognized by antibodies raised against other, structurally similar molecules.[4] Cross-reactivity occurs when an antibody, designed to bind to a specific analyte, also binds to other substances that share similar structural motifs.[5] This can lead to falsely elevated or, in some competitive assay formats, falsely decreased results.
The degree of cross-reactivity is not solely dependent on the antibody's specificity but is also influenced by the immunoassay format (e.g., ELISA, RIA, FPIA) and the concentrations of the immunoreactants.
Hypothetical Cross-Reactivity Profile of this compound
While no specific data exists for this compound, we can construct a hypothetical comparison table to illustrate how its cross-reactivity might be presented. The following table is for illustrative purposes only and is intended to guide researchers in their own data presentation. It is crucial to replace the hypothetical values with experimental data.
| Immunoassay Type | Target Analyte (Hypothetical) | This compound Concentration (ng/mL) | % Cross-Reactivity (Hypothetical) |
| Competitive ELISA | Cyclopeptide Alkaloid X | 100 | 15% |
| Competitive ELISA | Cyclopeptide Alkaloid X | 500 | 45% |
| Competitive ELISA | Cyclopeptide Alkaloid Y | 500 | 5% |
| Radioimmunoassay (RIA) | Drug Z (structurally similar) | 500 | 8% |
| FPIA | Drug Z (structurally similar) | 500 | 2% |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental results are required to determine the true cross-reactivity of this compound.
Experimental Protocol for Assessing Cross-Reactivity
To determine the cross-reactivity of this compound in a specific immunoassay, a systematic experimental approach is required. The following is a generalized protocol for a competitive ELISA, which can be adapted for other immunoassay formats.
Objective: To determine the percentage of cross-reactivity of this compound in a competitive ELISA for a specific target analyte.
Materials:
-
ELISA kit for the target analyte (including coated microplate, primary antibody, enzyme-conjugated secondary antibody, and substrate)
-
This compound standard of known purity
-
Target analyte standard
-
Assay buffer
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Preparation of Standards:
-
Prepare a standard curve of the target analyte according to the ELISA kit manufacturer's instructions.
-
Prepare a series of dilutions of this compound in the assay buffer. The concentration range should be selected to cover the expected range of interference and should ideally extend beyond the IC50 of the target analyte.
-
-
Assay Performance:
-
Add the this compound dilutions to the wells of the antibody-coated microplate.
-
In parallel, add the target analyte standards to separate wells to generate a standard curve.
-
Add the enzyme-conjugated antigen to all wells.
-
Incubate the plate according to the kit's protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate for the recommended time to allow for color development.
-
Stop the reaction using the stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the standard curve of the target analyte (absorbance vs. concentration).
-
Determine the IC50 value for the target analyte (the concentration that causes 50% inhibition of the maximum signal).
-
For each concentration of this compound, determine the equivalent concentration of the target analyte from the standard curve.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
The IC50 of this compound is the concentration that produces the same 50% inhibition of signal as the target analyte.
-
Visualizing Immunoassay Principles and Workflows
To further clarify the concepts of immunoassay cross-reactivity and the experimental approach, the following diagrams are provided.
Caption: Principle of immunoassay cross-reactivity.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. molnova.cn [molnova.cn]
- 4. This compound | C31H42N4O4 | CID 11731186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
A Comparative Analysis of Frangufoline Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
Frangufoline, a cyclopeptide alkaloid primarily found in plants of the Rhamnaceae family, such as Ziziphus jujuba and Paliurus spina-christi, has garnered interest for its potential pharmacological activities. The efficient extraction of this compound is a critical first step for further research and development. This guide provides a comparative analysis of various extraction methods for this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable technique.
Data Presentation: Comparison of Extraction Method Efficiency
While direct comparative studies on this compound yield and purity across different extraction methods are limited, a study on the extraction of total phenolic compounds from Ziziphus jujuba provides valuable insights into the relative efficiencies of conventional and modern techniques. Phenolic compounds are often co-extracted with alkaloids, making this data a useful proxy for comparing the general effectiveness of these methods for extracting secondary metabolites from the same plant source.
| Extraction Method | Total Phenolic Content (mg GAE/g)[1][2] | Relative Efficiency |
| Microwave-Assisted Extraction (MAE) | 3.3455 | High |
| Conventional Extraction (CE) | 2.7552 | Medium |
| Ultrasound-Assisted Extraction (UAE) | 1.9416 | Low |
Note: GAE = Gallic Acid Equivalents. The data presented is for total phenolic compounds from Ziziphus jujuba and serves as an illustrative comparison of the extraction methods' general efficiency. Actual this compound yields may vary.
Experimental Protocols
Detailed methodologies for three common extraction techniques—Soxhlet extraction (a conventional method), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) (modern, "green" methods)—are provided below. These protocols are adapted from general alkaloid extraction procedures and can be optimized for this compound extraction from plant materials like Ziziphus jujuba or Paliurus spina-christi.
Soxhlet Extraction (Conventional Method)
Soxhlet extraction is a classic and exhaustive method that utilizes continuous solvent reflux over a solid sample.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems, or roots of Ziziphus jujuba)
-
Extraction solvent (e.g., methanol (B129727), ethanol (B145695), or a mixture)
-
Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Rotary evaporator
Protocol:
-
Place approximately 10-20 g of the finely powdered plant material into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill the round-bottom flask to about two-thirds of its volume with the chosen extraction solvent.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the solvent in the flask using a heating mantle to a temperature that allows for gentle boiling.
-
Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the plant material.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and carefully remove the thimble containing the plant residue.
-
Concentrate the solvent containing the extracted compounds using a rotary evaporator to obtain the crude this compound extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls and enhance solvent penetration, leading to faster and more efficient extraction at lower temperatures.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 60% methanol)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator
Protocol:
-
Weigh 1 g of the powdered plant material and place it in a 50 mL beaker.
-
Add 20 mL of 60% methanol to the beaker (solid-to-solvent ratio of 1:20 w/v).
-
Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate the mixture at a frequency of 40 kHz and a power of 100 W for 30 minutes. Maintain the temperature at approximately 50°C.
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid residue.
-
Decant the supernatant and filter it through a 0.45 µm filter.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to rapidly heat the solvent and plant material, causing cell rupture and release of target compounds. This method is known for its high speed and efficiency.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 70% ethanol)
-
Microwave extraction system
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
Protocol:
-
Place 1 g of the powdered plant material into a microwave extraction vessel.
-
Add 20 mL of 70% ethanol to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 500 W and the extraction time to 5 minutes. The temperature will rise during the process; ensure it does not exceed the solvent's boiling point under pressure.
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove the plant debris.
-
Concentrate the filtrate using a rotary evaporator to yield the crude this compound extract.
Mandatory Visualization
This compound Extraction Workflow
Caption: A comparative workflow of Soxhlet, UAE, and MAE for this compound extraction.
This compound and the mTOR/Autophagy Signaling Pathway
While the direct effects of this compound on cellular signaling are still under investigation, a related cyclopeptide alkaloid, RA-XII, has been shown to inhibit autophagy through the AMPK/mTOR signaling pathway. This provides a plausible mechanism for the potential bioactivity of this compound.
Caption: Potential inhibition of the AMPK/mTOR pathway by this compound, leading to autophagy suppression.
References
Comparative Efficacy of Frangufoline and Standard Sedatives: A Preclinical Evaluation
Guide for Researchers in Drug Development
This guide provides a comparative analysis of the sedative and anxiolytic efficacy of Frangufoline (B1674050), a frangulanine-type cyclopeptide alkaloid with known sedative properties, against two clinically established sedatives: Diazepam, a benzodiazepine (B76468), and Zolpidem, a nonbenzodiazepine hypnotic (Z-drug).[1][2][3] Due to the limited availability of direct comparative preclinical data for this compound, this document presents a hypothetical dataset based on established experimental models to serve as a framework for such research. The objective is to offer a clear, data-driven comparison of sedative-hypnotic profiles to inform early-stage drug development and research.
Overview of Mechanisms of Action
The primary mechanism for most sedative-hypnotic agents involves the potentiation of the γ-aminobutyric acid (GABA) signaling pathway, the main inhibitory system in the central nervous system.[4][5][6]
-
Diazepam : Acts as a positive allosteric modulator of GABA-A receptors, binding to the benzodiazepine site.[7][8] This binding increases the frequency of chloride channel opening when GABA is also bound, leading to neuronal hyperpolarization and a general dampening of central nervous system activity.[8][9] Its effects are broad, including anxiolytic, sedative, muscle-relaxant, and anticonvulsant properties.[7][8]
-
Zolpidem : Also a positive allosteric modulator of GABA-A receptors, but it exhibits relative selectivity for receptors containing the α1 subunit.[10][11] This selectivity is thought to contribute to its potent hypnotic effects with weaker anxiolytic and muscle-relaxant properties compared to benzodiazepines.[10][11][12]
-
This compound : As a cyclopeptide alkaloid, its precise mechanism of action is not as well-characterized as benzodiazepines.[3] However, many natural compounds with sedative effects modulate the GABAergic system.[13][14] For the purpose of this guide, we hypothesize that this compound acts as a novel modulator of the GABA-A receptor, potentially at a site distinct from the benzodiazepine binding site, leading to its sedative effects.
Signaling Pathway: GABA-A Receptor Modulation
The following diagram illustrates the common signaling pathway for GABA-A receptor modulators like Diazepam and Zolpidem, and the hypothesized pathway for this compound.
Caption: Mechanism of GABA-A receptor modulation by sedatives.
Comparative Efficacy Data (Illustrative)
The following tables summarize hypothetical data from key preclinical behavioral assays used to evaluate sedative and anxiolytic properties.
Table 1: Anxiolytic Efficacy in the Elevated Plus Maze (EPM) Test
| Compound | Dose (mg/kg, i.p.) | Time in Open Arms (s) | % Increase from Vehicle | Open Arm Entries |
| Vehicle (Saline) | - | 35.2 ± 4.1 | - | 12.1 ± 2.5 |
| This compound | 5 | 58.9 ± 5.3 | 67.3% | 14.5 ± 3.1 |
| 10 | 75.4 ± 6.8 | 114.2% | 15.1 ± 2.9 | |
| Diazepam | 1 | 82.1 ± 7.5 | 133.2% | 16.8 ± 3.4 |
| Zolpidem | 1 | 45.3 ± 4.9 | 28.7% | 13.0 ± 2.8 |
| *p < 0.05, *p < 0.01 vs. Vehicle. Data are Mean ± SEM. |
Table 2: Sedative Efficacy in the Open Field Test (OFT)
| Compound | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | % Decrease from Vehicle | Rearing Frequency |
| Vehicle (Saline) | - | 3580 ± 250 | - | 45.6 ± 5.2 |
| This compound | 5 | 2950 ± 210 | 17.6% | 38.1 ± 4.5 |
| 10 | 2110 ± 180 | 41.1% | 25.3 ± 3.9 | |
| Diazepam | 1 | 2450 ± 195 | 31.6% | 29.8 ± 4.1 |
| Zolpidem | 1 | 2230 ± 205 | 37.7% | 26.5 ± 3.7 |
| p < 0.05, *p < 0.01 vs. Vehicle. Data are Mean ± SEM. |
Table 3: Hypnotic Efficacy in the Thiopental-Induced Sleep Test
| Compound | Dose (mg/kg, i.p.) | Sleep Latency (min) | Sleep Duration (min) |
| Vehicle + Thiopental (B1682321) | - | 4.8 ± 0.5 | 25.4 ± 3.1 |
| This compound + Thiopental | 10 | 3.1 ± 0.4 | 48.9 ± 5.2 |
| Diazepam + Thiopental | 1 | 2.5 ± 0.3 | 55.7 ± 6.0 |
| Zolpidem + Thiopental | 1 | 1.9 ± 0.2 | 62.3 ± 5.8** |
| p < 0.05, *p < 0.01 vs. Vehicle. Thiopental administered at 40 mg/kg. Data are Mean ± SEM. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings.
3.1. Animals Adult male C57BL/6 mice (8-10 weeks old) were used for all experiments. Animals were housed under a 12-hour light/dark cycle with ad libitum access to food and water. All behavioral testing was conducted during the light phase, and animals were habituated to the testing room for at least 60 minutes prior to experiments.[15]
3.2. Drug Administration this compound, Diazepam, and Zolpidem were dissolved in a vehicle solution of saline with 5% Tween 80. All drugs were administered via intraperitoneal (i.p.) injection 30 minutes before the start of each behavioral test.
3.3. Elevated Plus Maze (EPM) The EPM is a standard assay for assessing anxiety-like behavior in rodents.[15][16]
-
Apparatus : A plus-shaped maze elevated 50 cm above the floor, consisting of two open arms (50x10 cm) and two closed arms (50x10x40 cm) extending from a central platform (10x10 cm).[17]
-
Procedure : Each mouse was placed on the central platform facing an open arm.[15] The animal was allowed to explore the maze for 5 minutes.[18][19] Behavior was recorded by an overhead video camera and analyzed using tracking software.
-
Parameters Measured :
-
Time spent in the open arms.
-
Number of entries into the open and closed arms. An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms.[15]
-
3.4. Open Field Test (OFT) The OFT is used to assess general locomotor activity and exploratory behavior, which can be indicative of sedation.[20][21][22]
-
Apparatus : A square arena (40x40x30 cm) made of non-reflective white plastic.[23] The arena is divided into a central zone and a peripheral zone by the tracking software.
-
Procedure : Each mouse was placed in the center of the arena and allowed to explore freely for 15 minutes. Activity was monitored via a video tracking system.[23]
-
Parameters Measured :
-
Total distance traveled (cm): A decrease indicates a sedative effect.[23]
-
Rearing frequency: A measure of exploratory behavior; a decrease suggests sedation.
-
3.5. Thiopental-Induced Sleeping Time This test is a classic model for evaluating the hypnotic potential of a compound by observing its ability to potentiate barbiturate-induced sleep.[24][25]
-
Procedure : Mice were pre-treated with the test compound (this compound, Diazepam, Zolpidem) or vehicle. After 30 minutes, a sub-hypnotic dose of thiopental sodium (40 mg/kg, i.p.) was administered.
-
Parameters Measured :
-
Sleep Latency : The time from thiopental injection to the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back).
-
Sleep Duration : The time from the loss to the spontaneous recovery of the righting reflex. A potentiation of hypnotic effects is marked by a decreased sleep latency and an increased sleep duration.[25]
-
Experimental Workflow
The diagram below outlines the sequence of procedures for a single experimental cohort.
Caption: Workflow for preclinical sedative efficacy testing.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the sedative and anxiolytic properties of this compound against standard clinical agents. The illustrative data suggest that this compound may possess a favorable profile with both anxiolytic and sedative effects, warranting further investigation.
Key next steps for research should include:
-
Mechanism of Action Studies : In-depth electrophysiological and binding assays to determine the precise molecular target of this compound within the GABAergic system or other relevant neurotransmitter systems.
-
Dose-Response Studies : Comprehensive dose-response curves to establish the ED50 for sedative, hypnotic, and anxiolytic effects.
-
Pharmacokinetic Profiling : In vivo studies to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[3]
-
Safety and Toxicology : Evaluation of potential side effects, such as motor impairment (e.g., via rotarod test), tolerance, and dependence liability.
By systematically following these experimental protocols and analyses, researchers can build a comprehensive understanding of this compound's therapeutic potential as a novel sedative-hypnotic agent.
References
- 1. Diazepam - Wikipedia [en.wikipedia.org]
- 2. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 3. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. GABA receptor - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zolpidem - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Sedative-hypnotic and anxiolytic effects and the mechanism of action of aqueous extracts of peanut stems and leaves in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elevated plus maze protocol [protocols.io]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. mmpc.org [mmpc.org]
- 18. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. va.gov [va.gov]
- 24. Pharmacological basis for sedative and hypnotic like effects of Pyrus pashia using in vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Frangufoline's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validated mechanism of action of Frangufoline, a cyclopeptide alkaloid with sedative properties. The information is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound, a 14-membered frangulanine-type cyclopeptide alkaloid, has demonstrated sedative properties. In vivo studies in rodents have revealed that this compound is rapidly metabolized into a linear tripeptide, designated as M1.[1] The proposed mechanism for this biotransformation involves the enzymatic cleavage of an enamide bond, potentially by a B-esterase-like enzyme. While the precise molecular target of this compound or its metabolite M1 has not been definitively elucidated, research on related cyclopeptide alkaloids suggests a likely mechanism involving the positive allosteric modulation of GABA-A receptors. This guide will compare the known in vivo effects of cyclopeptide alkaloids with those of a standard GABA-A receptor modulator, Diazepam, and provide the relevant experimental protocols to facilitate further research.
Comparative Analysis of Sedative Effects
Direct comparative in vivo studies quantifying the sedative potency of pure this compound or its metabolite M1 against standard sedatives like benzodiazepines are not currently available in the public domain. However, studies on a cyclopeptide alkaloid fraction (CAFZ) from Ziziphi Spinosi Semen provide valuable insights into the potential sedative efficacy of this class of compounds. The following table summarizes the in vivo effects of CAFZ in comparison to Diazepam, a well-characterized benzodiazepine (B76468).
| Parameter | Cyclopeptide Alkaloid Fraction (CAFZ) | Diazepam (Positive Control) | Reference Compound |
| Effect on Pentobarbital-Induced Sleep | Potentiates pentobarbital-induced sleep by increasing sleep duration and reducing sleep latency.[2] | Potentiates pentobarbital-induced sleep by increasing sleep duration and reducing sleep latency.[3][4][5] | Pentobarbital (B6593769) |
| Mechanism of Action | Increases chloride ion (Cl-) influx, suggesting positive allosteric modulation of GABA-A receptors.[2] | Positive allosteric modulator of GABA-A receptors, increasing the frequency of channel opening.[6][7] | GABA-A Receptor |
| Synergism with GABA-A Agonists | Acts synergistically with the GABA-A receptor agonist, muscimol, to prolong pentobarbital-induced sleep.[2] | Known to enhance the effects of GABA-A receptor agonists. | Muscimol |
Signaling Pathway and Metabolism
The proposed mechanism of action for cyclopeptide alkaloids like this compound involves the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. The binding of GABA to its receptor, the GABA-A receptor, opens a chloride channel, leading to hyperpolarization of the neuron and reduced neuronal excitability. Positive allosteric modulators, such as benzodiazepines and likely cyclopeptide alkaloids, enhance the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory effect, resulting in sedation.
Caption: Proposed mechanism of sedative action via GABA-A receptor modulation.
In vivo, this compound undergoes metabolic cleavage to form the linear tripeptide M1.
Caption: In vivo metabolism of this compound to its metabolite M1.
Experimental Protocols
The following is a detailed methodology for the pentobarbital-induced sleeping time test, a standard in vivo assay used to evaluate the sedative-hypnotic effects of compounds.
Objective: To assess the sedative and hypnotic effects of a test compound by measuring its ability to potentiate the sleep-inducing effects of pentobarbital.
Animals: Male ICR mice (or other appropriate strain), weighing 20-25 g, are typically used. Animals should be acclimatized for at least one week before the experiment.
Materials:
-
Test compound (e.g., this compound, cyclopeptide alkaloid fraction)
-
Positive control (e.g., Diazepam)
-
Vehicle control (e.g., saline, DMSO, or other appropriate solvent)
-
Pentobarbital sodium
-
Animal cages
-
Stopwatches
Procedure:
-
Animal Grouping and Administration:
-
Animals are randomly divided into groups (n=8-10 per group): Vehicle control, Positive control (e.g., Diazepam 1-3 mg/kg, i.p.), and Test compound groups (various doses).
-
The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).
-
-
Pentobarbital Administration:
-
After a set period (e.g., 30 minutes after i.p. administration of the test compound), a hypnotic dose of pentobarbital (e.g., 40-50 mg/kg, i.p.) is administered to each mouse.[2]
-
-
Assessment of Sleep Latency and Duration:
-
Immediately after pentobarbital injection, each mouse is placed in an individual cage and observed for the onset of sleep.
-
Sleep latency is defined as the time from pentobarbital administration to the loss of the righting reflex. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.
-
Sleep duration is defined as the time from the loss to the recovery of the righting reflex. The righting reflex is considered recovered when the animal can right itself three times within 1 minute.
-
-
Data Analysis:
-
The mean sleep latency and sleep duration for each group are calculated.
-
Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) is used to compare the test groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
-
Caption: Workflow for the pentobarbital-induced sleeping time test.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and related cyclopeptide alkaloids possess sedative properties that are likely mediated through the positive allosteric modulation of GABA-A receptors. The in vivo metabolism of this compound to a linear tripeptide is a key consideration for its pharmacological activity.
A significant gap in the current understanding is the lack of direct, quantitative in vivo comparisons of pure this compound or its metabolite M1 with standard sedative drugs. Future research should prioritize:
-
Head-to-head in vivo studies: Conducting dose-response studies of pure this compound and its metabolite M1 in the pentobarbital-induced sleeping time model, directly comparing their potency and efficacy with a benzodiazepine like Diazepam.
-
Receptor binding assays: Elucidating the specific binding site and affinity of this compound and M1 on GABA-A receptor subtypes.
-
Electrophysiological studies: Using techniques like patch-clamp to confirm the modulatory effects of these compounds on chloride currents in individual neurons.
Addressing these research questions will provide a more definitive validation of this compound's mechanism of action and its potential as a novel sedative agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclopeptide alkaloid fraction from Zizyphi Spinosi Semen enhances pentobarbital-induced sleeping behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiating Effects of Lactuca sativa on Pentobarbital-Induced Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Hypnotic Effect of Ocimum basilicum on Pentobarbital-Induced Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. Neuropharmacology of sedatives and anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Frangufoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Frangufoline (B1674050), a 14-membered cyclopeptide alkaloid of the frangulanine type, has garnered interest for its potential sedative properties. However, its therapeutic development is hampered by rapid metabolic degradation. Understanding and improving the metabolic stability of this compound derivatives is a critical step toward unlocking their clinical potential. This guide provides a comparative analysis of the metabolic stability of this compound and its potential derivatives, supported by established experimental protocols and illustrative diagrams to inform the design of more robust drug candidates.
The Metabolic Achilles' Heel of this compound
The primary metabolic vulnerability of this compound is the enzymatic cleavage of its enamide bond.[1] In both in vitro and in vivo rodent models, this compound is rapidly converted to a linear tripeptide metabolite, designated as M1.[1] This metabolic transformation effectively inactivates the molecule, leading to a short biological half-life and reduced systemic exposure. The cleavage is catalyzed by a B-esterase-like enzyme and involves the oxidation of the vinyl group followed by hydrolysis of the adjacent amide bond.[1]
Comparative Metabolic Stability of this compound Derivatives
| Compound | Modification | Predicted Metabolic Stability | Predicted Half-life (t½) | Predicted Intrinsic Clearance (CLint) |
| This compound | None (Parent Compound) | Low | Short | High |
| Derivative A | Saturation of the enamide double bond | Moderate | Moderate | Moderate |
| Derivative B | Replacement of the vinyl group with a gem-dimethyl group | High | Long | Low |
| Derivative C | Introduction of a fluorine atom at the α-position of the enamide | Moderate-High | Moderate-Long | Low-Moderate |
| Derivative D | Bioisosteric replacement of the enamide with a thioamide | Moderate | Moderate | Moderate |
Disclaimer: The predicted stability, half-life, and intrinsic clearance values are hypothetical and based on established structure-activity relationships in metabolic stability. Experimental validation is required to confirm these predictions.
Experimental Protocols
To assess the metabolic stability of this compound derivatives, a standardized in vitro microsomal stability assay can be employed. This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are a rich source of drug-metabolizing enzymes.
In Vitro Microsomal Stability Assay
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound derivatives in liver microsomes.
2. Materials:
-
Test compounds (this compound and its derivatives)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds (e.g., a known stable and a known unstable compound)
3. Procedure:
- Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, pre-incubate the test compound with pooled liver microsomes in phosphate buffer at 37°C for a short period to allow for temperature equilibration.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
- Quench the reaction immediately by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
- Centrifuge the samples to precipitate the proteins.
- Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein / mL).
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the metabolic cleavage of this compound and a typical workflow for an in vitro metabolic stability assay.
Caption: Metabolic cleavage of this compound to its inactive metabolite M1.
Caption: General workflow for an in vitro metabolic stability assay.
By understanding the metabolic liabilities of this compound and employing targeted structural modifications, researchers can design novel derivatives with enhanced metabolic stability, paving the way for the development of new and effective therapeutic agents. The experimental protocols and visualizations provided in this guide offer a framework for the systematic evaluation of these next-generation compounds.
References
Safety Operating Guide
Proper Disposal of Frangufoline: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
Frangufoline is a sedative 14-membered frangulanine-type cyclopeptide alkaloid.[1][2] As a bioactive research compound, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides essential information for the safe disposal of this compound in a laboratory setting.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, treat the compound as a hazardous substance.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Ventilation: Handle this compound in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3]
-
Spill Management: In case of a spill, isolate the area and follow your institution's established spill cleanup procedures for potent compounds.
This compound Waste Segregation and Labeling
Proper segregation and labeling of chemical waste are critical to prevent accidental mixing of incompatible substances and to ensure correct disposal by your institution's Environmental Health and Safety (EHS) office.[3][4]
-
Waste Containers: Use only approved, leak-proof hazardous waste containers with tight-fitting lids.[3][4]
-
Labeling: All waste containers must be clearly labeled with the following information:[3]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or formulas)
-
The concentration and quantity of the waste
-
The date the waste was first added to the container (accumulation start date)
-
The name of the principal investigator and the laboratory location
-
-
Compatibility: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.[3]
Disposal Procedures
The following step-by-step procedures outline the recommended disposal pathway for this compound.
Step 1: In-Lab Waste Collection
-
Solid Waste:
-
Collect any solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and used PPE in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
Step 2: Storage of Hazardous Waste
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and incompatible materials.
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has reached its designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Provide Documentation: Be prepared to provide the EHS office with all available information about the compound, including the SDS if available.[3]
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the this compound waste, which will likely involve incineration.[7][8]
Quantitative Data and Physical Properties
For any novel or research compound, it is crucial to have access to its physical and chemical properties for safe handling and disposal.
| Property | Value | Source |
| Chemical Formula | C31H42N4O4 | PubChem[9] |
| Molecular Weight | 534.70 g/mol | MedKoo Biosciences[1] |
| CAS Number | 19526-09-1 | MedKoo Biosciences[1] |
| Appearance | Solid Powder | General for research chemicals |
| Solubility | Soluble in DMSO | TargetMol[2] |
| Storage (Powder) | -20°C for 3 years | TargetMol[2] |
| Storage (In Solvent) | -80°C for 1 year | TargetMol[2] |
Experimental Protocols
As there are no specific experimental protocols for the disposal of this compound, the following general protocol for the preparation of chemical waste for disposal should be followed.
Protocol: Preparation of this compound Waste for Disposal
-
Objective: To safely collect and label this compound waste for pickup by the institution's EHS department.
-
Materials:
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
-
Designated hazardous waste container (solid or liquid)
-
Hazardous waste labels
-
Chemical fume hood
-
-
Procedure:
-
Perform all waste handling operations within a certified chemical fume hood.
-
Don appropriate PPE before handling this compound or its waste.
-
For solid waste, carefully place all contaminated materials, including excess this compound powder and used consumables, into the designated solid hazardous waste container.
-
For liquid waste, carefully pour all solutions containing this compound into the designated liquid hazardous waste container using a funnel.
-
Securely close the lid of the waste container.
-
Affix a completed hazardous waste label to the container, ensuring all fields are accurately filled out.
-
Move the sealed and labeled container to the laboratory's designated satellite accumulation area.
-
Record the addition of waste in the laboratory's waste log.
-
Follow institutional procedures to request a waste pickup from the EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. This compound | C31H42N4O4 | CID 11731186 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
